Amine-PEG-CH2COOH (MW 3400)
Description
metabolite of morpholine degradation in Mycobacterium aurum
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRLUBOJIGSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457492 | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-71-9 | |
| Record name | 2-Aminoethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOETHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amine-PEG-CH2COOH (MW 3400): A Comprehensive Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of Amine-PEG-CH2COOH with a molecular weight of 3400 Da. This heterobifunctional polyethylene glycol (PEG) derivative is a versatile tool in bioconjugation, drug delivery, and nanotechnology.
Core Structure and Physicochemical Properties
Amine-PEG-CH2COOH (MW 3400) is a linear polymer featuring a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a hydrophilic polyethylene glycol chain. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The PEG backbone imparts water solubility and biocompatibility, reduces immunogenicity of conjugated molecules, and can improve pharmacokinetic profiles by reducing renal clearance[1][2].
The general structure can be represented as:
H₂N-(CH₂CH₂)n-O-CH₂-COOH
Where 'n' is the number of ethylene glycol repeating units, resulting in an average molecular weight of approximately 3400 Da.
Quantitative data for a typical Amine-PEG-CH2COOH (MW 3400) product are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | ~3400 Da | [3] |
| Purity | ≥95% | [2] |
| Polydispersity Index (PDI) | 1.02 - 1.05 | [4] |
| Physical Form | White to off-white solid or waxy solid | [4] |
| Solubility | Soluble in water, DMSO, DMF, methylene chloride | [4] |
| Storage Conditions | -20°C, desiccated | [3] |
Key Applications in Research and Drug Development
The unique properties of Amine-PEG-CH2COOH (MW 3400) make it a valuable linker in various advanced applications:
-
Bioconjugation: This is a primary application where the linker is used to covalently attach to proteins, peptides, antibodies, or other biomolecules. The amine group can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on the biomolecule[3][5].
-
Drug Delivery: It is widely used in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs)[6]. The PEG linker can enhance the solubility and stability of hydrophobic drugs and provide a flexible spacer between the drug and the targeting moiety.
-
PROTACs Development: Amine-PEG-CH2COOH serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Surface Modification: The linker can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility, reduce non-specific protein binding, and introduce functional groups for further conjugation[7].
Experimental Protocols
Detailed methodologies for key experiments involving Amine-PEG-CH2COOH (MW 3400) are provided below. These protocols are based on established chemical principles and published research.
Protocol for EDC/NHS-Mediated Coupling of the Carboxylic Acid Terminus to a Primary Amine
This protocol describes the activation of the carboxylic acid group of Amine-PEG-CH2COOH and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
Molecule with a primary amine (e.g., antibody, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately prior to use.
-
Activation of Amine-PEG-CH2COOH:
-
Dissolve Amine-PEG-CH2COOH in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the PEG solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring[8].
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Amine-PEG-CH2COOH solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring[8].
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters[9].
-
Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol for Conjugation of the Amine Terminus to an NHS-Ester Activated Molecule
This protocol outlines the reaction of the primary amine of Amine-PEG-CH2COOH with a molecule that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
NHS-ester activated molecule
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the NHS-ester, if needed.
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature.
-
Dissolving Reagents:
-
Dissolve the Amine-PEG-CH2COOH in the Reaction Buffer.
-
If the NHS-ester activated molecule is not readily soluble in aqueous buffers, dissolve it first in a small amount of anhydrous DMF or DMSO before adding it to the reaction mixture.
-
-
Conjugation Reaction:
-
Add the NHS-ester activated molecule to the Amine-PEG-CH2COOH solution. A slight molar excess (1.1 to 1.5-fold) of the PEG linker is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing[].
-
-
Quenching the Reaction: Add the Quenching Solution to cap any unreacted NHS-ester groups and incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted starting materials and byproducts.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving Amine-PEG-CH2COOH (MW 3400).
Caption: Workflow for EDC/NHS-mediated conjugation of Amine-PEG-CH2COOH to a biomolecule.
Caption: Workflow for conjugating the amine end of Amine-PEG-CH2COOH to an NHS-ester activated molecule.
Caption: Logical relationship in the synthesis of a PROTAC using Amine-PEG-CH2COOH.
References
- 1. broadpharm.com [broadpharm.com]
- 2. NH2-PEG-COOH, Amine-PEG-Acid - Biopharma PEG [biochempeg.com]
- 3. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Amine-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Amine-PEG-CH2COOH, MW 5K | NH2-PEG-CM, MW 5K | AxisPharm [axispharm.com]
- 7. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00239B [pubs.rsc.org]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Amine-PEG-CH2COOH (MW 3400) solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Amine-PEG-CH2COOH (MW 3400)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Amine-PEG-CH2COOH (MW 3400), a heterobifunctional Polyethylene Glycol (PEG) linker. This linker is a cornerstone in the field of bioconjugation, enabling the covalent attachment of various molecules in applications ranging from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Understanding its physicochemical properties is critical for the successful design and execution of these advanced therapeutic and research strategies.
Solubility Profile
The polyethylene glycol backbone of Amine-PEG-CH2COOH imparts significant hydrophilicity, rendering it soluble in a wide range of solvents.[4] This property is crucial for improving the solubility of hydrophobic drugs or biomolecules to which it is conjugated.[5]
Qualitative and Quantitative Solubility Data
The solubility of Amine-PEG-CH2COOH (MW 3400) has been determined in several common laboratory solvents. The following table summarizes available data, providing a reference for formulation and reaction condition design.
| Solvent System | Type | Reported Solubility | Notes |
| Water / Aqueous Buffers | Aqueous | Soluble, ≥ 10 mg/mL[6] | Highly hydrophilic nature ensures good solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble, ≥ 10 mg/mL[6] up to 100 mg/mL[7] | Ultrasonic assistance may be required for high concentrations.[7] |
| Chloroform (CHCl₃) | Organic | Soluble, ≥ 10 mg/mL[6] | - |
| Dichloromethane (DCM) | Organic | Soluble[8] | - |
| Dimethylformamide (DMF) | Organic | Soluble[8] | - |
| Ethanol / Methanol | Organic | Less Soluble[8] | Solubility is reduced compared to more polar or halogenated solvents. |
| Toluene | Organic | Less Soluble[8] | - |
| Diethyl Ether | Organic | Not Soluble[8] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Formulation | ≥ 2.5 mg/mL[7] | Common vehicle for in vivo studies. |
| 10% DMSO, 90% Corn Oil | Formulation | ≥ 2.5 mg/mL[7] | Lipophilic formulation. |
Stability Profile
The stability of Amine-PEG-CH2COOH is a key factor for its storage, handling, and the in-vivo performance of its conjugates. The primary degradation pathway to consider is the hydrolysis of ester bonds that may be present in the linker's backbone, depending on the specific synthesis route, although the ether backbone of PEG is generally stable.[9][10]
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of the reagent. The following table outlines the recommended conditions and known incompatibilities.
| Parameter | Recommendation / Information |
| Storage Temperature | -20°C for long-term storage. [11][12] |
| Storage Conditions | Keep in a dry environment, protected from sunlight.[13] Handling under inert gas is recommended for optimal stability.[6] |
| Shelf Life | Material should be re-evaluated after 12 months of storage.[6] |
| Chemical Stability | Stable under recommended storage conditions.[14] |
| Incompatibilities | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[14] |
| Hygroscopicity | PEG compounds can be hygroscopic; store in a desiccated environment. |
Factors Influencing Stability
-
pH: The hydrolytic stability of linkers can be pH-dependent. Linkages are generally more stable at neutral pH (e.g., 7.4 in blood plasma) and may be designed for cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[15]
-
Temperature: Elevated temperatures can accelerate degradation.[10]
-
Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metals.[16]
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of Amine-PEG-CH2COOH (MW 3400).
Protocol for Solubility Determination (Visual Method)
This protocol provides a straightforward method for estimating the solubility of the PEG linker in a given solvent.
-
Preparation: Weigh a precise amount of Amine-PEG-CH2COOH (e.g., 10 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial. This creates an initial high concentration (e.g., 100 mg/mL).
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gentle heating or sonication can be applied, as this can aid dissolution.[7]
-
Titration: If the solid remains undissolved, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing thoroughly after each addition.
-
Endpoint Determination: Continue adding solvent until the solid is completely dissolved, resulting in a clear solution.
-
Calculation: Calculate the solubility by dividing the initial mass of the PEG linker by the total volume of solvent added to achieve complete dissolution.
Protocol for Stability Assessment (HPLC-Based Assay)
This protocol outlines a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the PEG linker over time. Since PEGs lack a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[][18]
-
Stock Solution Preparation: Prepare a stock solution of Amine-PEG-CH2COOH (e.g., 5 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Forced Degradation Study:
-
Hydrolytic Stability: Aliquot the stock solution into separate vials and adjust the pH to acidic (e.g., pH 1-2 with HCl), neutral (pH 7.4 with PBS), and basic (e.g., pH 12-13 with NaOH) conditions. Incubate samples at a set temperature (e.g., 40°C or 60°C).
-
Oxidative Stability: Treat an aliquot of the stock solution with a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide) and incubate at room temperature.
-
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.
-
HPLC-CAD/ELSD Analysis:
-
Column: Use a C18 reversed-phase column suitable for polymer analysis.
-
Mobile Phase: Employ a gradient elution, for example, from 20% to 80% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.
-
Detection: Use a CAD or ELSD detector.
-
Injection: Inject equal volumes of each sample from the time course study.
-
-
Data Analysis:
-
Monitor the chromatograms for a decrease in the peak area of the parent Amine-PEG-CH2COOH peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample to determine the degradation rate under each stress condition.
-
Applications & Logical Workflows
Amine-PEG-CH2COOH (MW 3400) is a heterobifunctional linker, meaning its two ends have different reactive groups (an amine and a carboxylic acid).[11] This allows for the sequential and controlled conjugation of two different molecules, making it invaluable in drug delivery and targeted therapies.
Bioconjugation Workflow
The linker serves as a flexible, hydrophilic spacer to connect a payload (like a small molecule drug) to a targeting moiety (like an antibody). The distinct reactivity of the amine and carboxyl groups allows for directed, stepwise synthesis.
Caption: General workflow for bioconjugation using a heterobifunctional PEG linker.
PROTAC Synthesis Workflow
In PROTAC technology, the linker connects a ligand that binds to a target Protein of Interest (POI) with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the POI.[1][3] The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
Caption: Stepwise synthesis of a PROTAC using an Amine-PEG-COOH linker.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. nanocs.net [nanocs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 12. Amine-PEG-amine, MW 3,400 | BroadPharm [broadpharm.com]
- 13. NH2-PEG-COOH, Amine-PEG-Acid - Biopharma PEG [biochempeg.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. purepeg.com [purepeg.com]
- 16. mdpi.com [mdpi.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Reactivity of Amine and Carboxyl Groups in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemistries used to functionalize polyethylene glycol (PEG) linkers, focusing on the reactivity of amine and carboxyl groups. Understanding these reactions is critical for the successful design and synthesis of bioconjugates for therapeutic and diagnostic applications.
Chapter 1: Amine-Reactive PEGylation Chemistry
The most prevalent strategy for PEGylation targets primary amines (–NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.[1] These groups are typically abundant and readily accessible on the surface of proteins, making them ideal targets for conjugation.[1][2] The primary method for targeting amines involves N-hydroxysuccinimidyl (NHS) esters.
The NHS Ester Reaction
PEG linkers functionalized with an NHS ester are highly reactive towards nucleophilic primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently under mild conditions, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][3][4]
Key Reaction Parameters:
-
pH: The reaction is strongly pH-dependent. The primary amine must be deprotonated to act as a nucleophile.[5] Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[1][2][6] The optimal pH is often cited as 8.3-8.5.[7][8]
-
Competing Hydrolysis: A critical competing reaction is the hydrolysis of the NHS ester, which increases significantly with pH.[1][5] This reaction renders the PEG linker inactive. The half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[1] This necessitates a balance: the pH must be high enough to deprotonate the amine but not so high as to cause excessive hydrolysis of the linker.
-
Buffers and Solvents: Amine-free buffers such as phosphate-buffered saline (PBS), borate, or HEPES are essential to avoid competition with the target molecule.[1][9][10][11] Buffers containing primary amines, like Tris or glycine, must be avoided during the reaction but can be used to quench it afterward.[1][9][10] PEG-NHS esters are often dissolved in a water-miscible organic solvent like DMSO or DMF immediately before addition to the aqueous reaction mixture.[7][9][10][11]
Quantitative Data for Amine-Reactive PEGylation
The efficiency and rate of NHS-ester-based PEGylation are governed by pH and temperature. The following table summarizes key quantitative data.
| Parameter | Condition | Value/Observation | Citations |
| Optimal Reaction pH | For NHS ester coupling to primary amines | 7.2 - 9.0 (Optimum: 8.3 - 8.5) | [1][2][7][8] |
| NHS Ester Half-life | pH 7.0, 0°C | 4 - 5 hours | [1] |
| pH 8.6, 4°C | 10 minutes | [1] | |
| Reaction Time | Room Temperature | 30 - 60 minutes | [9][10][11] |
| On Ice (4°C) | 2 hours to overnight | [7][8][9][10] | |
| Molar Excess | PEG-NHS : Protein (e.g., IgG) | 20-fold molar excess is typical | [9][10][11] |
Reaction Mechanism: NHS Ester + Primary Amine
Caption: Reaction of a PEG-NHS ester with a primary amine to form a stable amide linkage.
Experimental Protocol: Protein PEGylation with NHS-PEG
This protocol provides a general procedure for labeling a protein with a PEG-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[9][11]
-
NHS-(PEG)n linker.
-
Anhydrous water-miscible organic solvent (DMSO or DMF).[9][10][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.2 or 1 M glycine).[9][10]
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns).[9][12]
Procedure:
-
Preparation: Equilibrate the vial of NHS-(PEG)n to room temperature before opening to prevent moisture condensation.[9][10][11] Prepare the protein solution in the appropriate amine-free buffer.
-
Reagent Calculation: Calculate the required amount of NHS-(PEG)n to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point for antibodies).[9][10][11]
-
Reagent Dissolution: Immediately before use, dissolve the calculated weight of NHS-(PEG)n in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][10][11] Do not store the reconstituted reagent.[9][11]
-
Conjugation: Add the calculated volume of the NHS-(PEG)n solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[9][11]
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[9][10][11]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester groups.[12] Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts using dialysis or size-exclusion chromatography.[9][10]
-
Characterization: Analyze the resulting PEGylated protein using methods such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation.[13][14]
Chapter 2: Carboxyl-Reactive PEGylation Chemistry
Carboxyl groups (-COOH), present on aspartic acid, glutamic acid residues, and the C-terminus of proteins, can also be targeted for PEGylation. This approach requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine-functionalized PEG linker.
The EDC/NHS Coupling Reaction
The most common method for activating carboxyl groups is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[15][16]
The reaction proceeds in two steps:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[15]
-
Amine Coupling: This intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester.[15] This semi-stable PEG-NHS ester then reacts with the primary amine on the target molecule to form a stable amide bond.[15]
Key Reaction Parameters:
-
pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-7.2.[16][17] However, the subsequent reaction of the newly formed NHS ester with a primary amine is most efficient at pH 7.2-8.0.[16][17] A common strategy is to perform the activation at pH 5.0-6.0, then raise the pH to 7.2-7.5 before adding the amine-containing molecule.[16]
Quantitative Data for Carboxyl-Reactive PEGylation
| Parameter | Condition | Value/Observation | Citations |
| Activation pH | EDC/NHS reaction with carboxyl group | 4.5 - 7.2 (Optimal: 5.0 - 6.0) | [16][17] |
| Coupling pH | NHS-ester reaction with amine | 7.2 - 8.0 | [16][17] |
| Activation Time | EDC/NHS incubation with carboxyl group | 15 - 30 minutes at room temperature | [15][16] |
| Coupling Time | Incubation with amine-PEG | 2 hours at room temperature to overnight at 4°C | [15][16] |
Reaction Mechanism: EDC/NHS Coupling
Caption: Two-step mechanism for EDC/NHS-mediated coupling of a carboxyl group to an amine-PEG.
Experimental Protocol: EDC/NHS Coupling to an Amine-PEG
This protocol describes a general method for conjugating a carboxyl-containing molecule (e.g., a protein or surface) to an amine-functionalized PEG.
Materials:
-
Carboxylated molecule in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (or Sulfo-NHS).
-
Amine-(PEG)n linker.
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5).
-
Purification system.
Procedure:
-
Reagent Preparation: Equilibrate EDC, NHS, and Amine-PEG to room temperature.[17] Prepare fresh stock solutions of EDC and NHS in the activation buffer (e.g., MES, pH 5.0-6.0).[15]
-
Activation: To the carboxylated molecule in activation buffer, add EDC and NHS (a 2 to 5-fold molar excess of EDC and 1.2 to 2-fold molar excess of NHS relative to the carboxyl groups is a common starting point).[15]
-
Incubation (Activation): Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated intermediate.[15][16]
-
pH Adjustment (Optional but Recommended): Raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[16]
-
Conjugation: Add the Amine-(PEG)n linker to the activated molecule solution.
-
Incubation (Coupling): Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]
-
Quenching: Quench the reaction by adding hydroxylamine to hydrolyze unreacted NHS esters.[16][17]
-
Purification: Purify the conjugate to remove excess reagents and byproducts.
Chapter 3: The Impact of PEGylation on Biological Interactions
Beyond its role as a linker, the PEG chain itself significantly influences the biological properties of the conjugated molecule. This is often referred to as the "stealth" effect, which arises from the large hydrodynamic volume and steric hindrance of the flexible PEG chain.[18]
Steric Hindrance and Signaling Pathways
When a PEGylated ligand (e.g., a therapeutic protein or antibody) approaches its cellular receptor, the PEG chain can physically block or sterically hinder the binding interaction.[18][19] This effect is dependent on the length and attachment site of the PEG chain.[18] By modulating the binding affinity of a ligand to its receptor, PEGylation can directly influence downstream cellular signaling pathways. For instance, a PEG chain attached near the receptor-binding domain of a protein may decrease its bioactivity by impeding the formation of the ligand-receptor complex.[18]
Caption: PEGylation can sterically hinder ligand-receptor binding, thus modulating signaling.
Chapter 4: Experimental Workflow for PEGylated Bioconjugates
The development of a PEGylated therapeutic involves a systematic workflow from synthesis to characterization and functional analysis.
Caption: General experimental workflow for the synthesis and characterization of PEGylated bioconjugates.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. idosi.org [idosi.org]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
introduction to PROTAC linkers and their function
An In-depth Technical Guide to PROTAC Linkers: Function, Design, and Evaluation
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4] While the ligands provide target specificity, the linker is not a passive spacer but a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5] This guide provides a detailed examination of the PROTAC linker, covering its fundamental role in ternary complex formation, the impact of its chemical and physical properties on degradation activity, and the key experimental protocols used for its evaluation.
Introduction to PROTAC Technology
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between a target protein (POI) and an E3 ubiquitin ligase.[] This process begins with the PROTAC molecule simultaneously binding to both the POI and the E3 ligase, forming a ternary complex.[1][2] The formation of this complex brings the POI close to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[3][] After the POI is degraded, the PROTAC molecule is released and can engage in another catalytic cycle, enabling it to induce the degradation of multiple protein copies at substoichiometric concentrations.[1][4]
The Heterobifunctional Nature of PROTACs
PROTACs are defined by their heterobifunctional structure, comprising two distinct ligands joined by a linker.[5]
-
Warhead: This ligand binds specifically to the target POI.[5]
-
Anchor: This ligand recruits a component of the UPS, typically an E3 ubiquitin ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1]
-
Linker: This chemical moiety connects the warhead and the anchor.[7]
The modular nature of PROTACs allows for systematic optimization, but the interplay between the three components is complex and crucial for achieving potent and selective degradation.[8][9]
The Pivotal Role of the Linker
The linker is a critical determinant of a PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and overall degradation efficiency.[2][10]
Orchestrating the Ternary Complex
The primary function of the linker is to enable the formation of a stable and productive ternary complex.[1] Its characteristics dictate the spatial orientation and proximity of the POI and E3 ligase.[11][] An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex and leads to more efficient degradation.[1] Conversely, a poorly designed linker can cause steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced efficacy.[1]
Influence on Physicochemical and Pharmacokinetic Properties
The linker's chemical composition significantly impacts the drug-like properties of the PROTAC molecule.[1] Due to their high molecular weight, PROTACs often face challenges with solubility and cell permeability.[]
-
Solubility: Incorporating polar groups, such as polyethylene glycol (PEG) units, can improve aqueous solubility.[1][3]
-
Permeability: Lipophilic linkers can enhance cell permeability.[1] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1]
-
Metabolic Stability: The linker can be susceptible to metabolism. Rigid structures like triazoles or cycloalkanes are often incorporated to improve metabolic stability.[3]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly categorized as flexible or rigid, with recent developments leading to "smart" or functional linkers.[1]
Flexible Linkers
Flexible linkers are the most common type, especially in early-stage development, due to their synthetic accessibility.[1]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering high conformational flexibility.[1] However, they can increase lipophilicity, potentially reducing solubility.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the solubility and physicochemical properties of PROTACs.[1][3] The ethylene glycol units provide polarity.[1]
While flexibility can increase the probability of forming a productive ternary complex, it can also lead to an entropic penalty upon binding, potentially reducing complex stability and contributing to poor pharmacokinetic properties.[1]
Rigid Linkers
Rigid linkers, such as those containing cycloalkane or triazole moieties, pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1][3] This can lead to improved selectivity and stability.[2] However, they are often more synthetically challenging, and their lack of flexibility can make it difficult to achieve a productive geometry.[1]
Impact of Linker Characteristics on PROTAC Performance: Quantitative Analysis
The systematic optimization of linker length and composition is crucial for developing potent degraders. The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[14][15]
Linker Length
Linker length is a critical parameter that must be optimized for each POI-E3 ligase pair.[11] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitin transfer.[11][] Studies on Estrogen Receptor-α (ERα) targeting PROTACs found that a 16-atom chain length was optimal for degradation.[16][17][18]
Table 1: Effect of Linker Length on ERα Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (DC50) | Reference |
|---|---|---|---|---|
| PROTAC 11 | Alkyl | 12 | ~250 nM | [16][18] |
| PROTAC 13 | Alkyl | 16 | ~25 nM (Optimal) | [16][18] |
| PROTAC 14 | Alkyl | 19 | ~250 nM | [16][18] |
| PROTAC 15 | Alkyl | 21 | > 1000 nM |[16][18] |
Linker Composition
The atomic makeup of the linker can significantly affect potency.[5] Replacing carbon atoms with heteroatoms like oxygen (as in PEG linkers) can alter the linker's flexibility, polarity, and interactions within the ternary complex.[5] For a series of pomalidomide-based PROTACs, the composition of the linker was shown to have a profound impact on degradation potency.[19]
Table 2: Effect of Linker Composition on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| MZ1 | PEG/Alkyl Hybrid | ~25 nM | >95% | [5] |
| dBRD4 | Alkyl | ~10 nM | >90% | [19] |
| ARV-771 | PEG/Piperazine | <1 nM | >95% |[19] |
Linker Attachment Points
The position where the linker is attached to the warhead and anchor ligands is also critical for activity.[5][11] The exit vector of the linker must be directed towards a solvent-exposed area to avoid disrupting the binding of the ligands to their respective proteins.[11] An analysis of ERα-targeting PROTACs with identical linkers but different attachment points on the E3 ligase ligand showed that the attachment position had no significant effect on ER binding affinity but did influence degradation efficacy.[16][18]
Key Experimental Protocols for Linker Evaluation
A typical workflow for PROTAC development involves an iterative cycle of design, synthesis, and biological evaluation.[20][21]
PROTAC Synthesis via "Click Chemistry"
Convergent synthesis strategies are often employed to rapidly generate libraries of PROTACs with varying linkers. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a robust and widely used method.[5][]
-
Methodology:
-
Synthesize two fragments: one consisting of the POI ligand with a terminal alkyne, and the other consisting of the E3 ligase ligand with a terminal azide.[5]
-
The linker is incorporated into one or both of these fragments, often as a PEG or alkyl chain with the appropriate terminal functional group.
-
The two fragments are coupled using a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., tBuOH/H₂O or DMSO).[5]
-
The reaction proceeds rapidly and with high yield to form a stable triazole ring, which becomes part of the final linker structure.[]
-
The final PROTAC product is purified using standard chromatographic techniques (e.g., HPLC).
-
Measuring Protein Degradation (DC50 & Dmax)
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.[]
-
Methodology (Western Blot):
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24-48 hours).[16][18]
-
Lysis: Harvest the cells and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate.
-
Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Other high-throughput methods include In-Cell Westerns, HTRF, and mass spectrometry-based proteomics.[23]
Assessing Ternary Complex Formation and Cooperativity
Understanding the formation and stability of the ternary complex is essential for rational PROTAC design.[24]
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[]
-
Binary Interaction (PROTAC-E3): Inject a series of PROTAC concentrations over the chip surface to measure the binding kinetics and affinity (KD) of the PROTAC for the E3 ligase.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and measure its interaction with the PROTAC.
-
Ternary Complex Formation: To measure ternary complex formation, inject a solution containing a fixed concentration of the POI and varying concentrations of the PROTAC over the E3-ligase-immobilized surface.[] An increase in the SPR signal compared to the PROTAC-E3 binary interaction indicates the formation of the ternary complex.
-
Cooperativity Analysis: Cooperativity (α) is a measure of how the binding of one protein influences the PROTAC's affinity for the other. It is calculated from the binary and ternary binding affinities. An α value > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. Isothermal Titration Calorimetry (ITC) is also considered a gold standard for determining cooperativity.[26]
-
Other valuable techniques include Fluorescence Polarization (FP), NanoBRET® assays, and X-ray crystallography for structural insights.[24][][26][27]
Conclusion and Future Directions
The linker is a central element in PROTAC design, profoundly influencing every aspect of the molecule's function from ternary complex formation to its drug-like properties. The historical "trial and error" approach to linker design is increasingly being replaced by more rational, structure-guided strategies.[5][14] Advances in computational modeling, machine learning, and structural biology are enabling a deeper understanding of the dynamic interactions within the ternary complex.[21][28] These tools, combined with high-throughput synthesis and screening platforms, will accelerate the development of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential, further expanding the "druggable" proteome.[8]
References
- 1. chempep.com [chempep.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 23. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ternary complex formation - Profacgen [profacgen.com]
- 27. Protein Degradation and PROTACs [promega.com]
- 28. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Amine-PEG-CH2COOH (MW 3400) safety data sheet information
An In-depth Technical Guide on the Safety of Amine-PEG-CH2COOH (MW 3400)
This guide provides comprehensive safety information for Amine-PEG-CH2COOH (MW 3400), a heterobifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals. The following sections detail hazard identification, handling procedures, and emergency responses, compiled from various safety data sheets (SDS).
Product Identification
-
Chemical Name: Amine-PEG-CH2COOH (MW 3400)[1]
-
Synonyms: Amine-PEG-Carboxymethyl, Amine-PEG-carboxylic acid
-
Recommended Use: For laboratory research and development purposes. Not intended for use in humans.
Hazard Identification
According to multiple suppliers, Amine-PEG-CH2COOH (MW 3400) is not classified as a hazardous substance or mixture.[1][2] However, it may cause skin or eye irritation upon contact. As a good industrial and personal hygiene practice, unnecessary exposure to the chemical should be avoided, and it should be promptly removed from the skin, eyes, and clothing.
Composition and Physical Properties
This product is a derivative of Polyethylene Glycol (PEG).[3] The core structure consists of a polyethylene glycol chain with an amine group (-NH2) at one terminus and a carboxymethyl group (-CH2COOH) at the other.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | ~3400 Da | [1] |
| CAS Number | 139729-28-5 | |
| Appearance | White to off-white solid. Low molecular weight PEG derivatives may appear as a gel-like or viscous liquid. | [4] |
| Solubility | Soluble in DMSO, DMF, chloroform, and dichloromethane. | [4][5] |
| Flash Point | 182-287°C |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the product and ensure laboratory safety.
Table 2: Handling and Storage Guidelines
| Guideline | Recommendation | Source |
| Ventilation | Provide appropriate exhaust ventilation at places where dust is formed. | [3] |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, a lab coat, and protective gloves. | |
| Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. | |
| Storage Temperature | Store at -20°C for long-term storage. | [6][7] |
| Storage Conditions | Keep in a tightly closed container, protected from light and moisture. The container should be filled with an inert gas like nitrogen or argon. | [5][7] |
| Shipping | Can be shipped at ambient temperature. | [6] |
First-Aid Measures
In case of exposure, the following first-aid measures should be taken.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measure | Source |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes. Seek medical attention. | [1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if skin irritation occurs. | [3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. | [1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. | [2][3] |
Fire-Fighting Measures and Accidental Release
Table 4: Fire-Fighting and Spill Response
| Situation | Recommended Action | Source |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [3] |
| Special Hazards | Combustion may produce carbon oxides. | |
| Firefighter Protection | Wear a self-contained breathing apparatus. | [3] |
| Accidental Release | Sweep up spills in a manner that does not create dust. Moisten with water to reduce airborne dust. Place in a suitable, closed container for disposal. | [7] |
Exposure Controls
While there are no specific occupational exposure limit values for Amine-PEG-CH2COOH (MW 3400), a Time-Weighted Average (TWA) limit of 10.00 mg/m³ for the base material, polyethylene glycol, is recommended by USA Workplace Environmental Exposure Levels (WEEL).[3] In compliance with OSHA, a Permissible Exposure Limit (PEL) of 5.00 mg/m³ for respirable dust should be considered.[3]
Experimental Protocols and Workflows
No specific experimental protocols for the safety assessment of Amine-PEG-CH2COOH (MW 3400) are provided in the safety data sheets. The information is presented as standardized safety recommendations.
Below is a generalized experimental workflow for handling this chemical in a laboratory setting, visualized using Graphviz.
Caption: General laboratory workflow for handling Amine-PEG-CH2COOH (MW 3400).
The following diagram illustrates the logical relationship for hazard identification and response.
Caption: Hazard identification and first-aid response logic for Amine-PEG-CH2COOH (MW 3400).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biochempeg.com [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. NH2-PEG-COOH - Ruixibiotech [ruixibiotech.com]
- 6. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 7. jenkemusa.com [jenkemusa.com]
Methodological & Application
Application Notes and Protocols for EDC/NHS Coupling of Amine-PEG-CH2COOH (MW 3400)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used chemical method for covalently linking a primary amine to a carboxylic acid, forming a stable amide bond.[1][2] This "zero-length" crosslinking chemistry is fundamental in bioconjugation for applications ranging from drug delivery and protein modification to surface functionalization.[1][3]
The process involves two main stages. First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis in aqueous solutions.[2] To enhance stability and efficiency, NHS is added to react with the O-acylisourea intermediate, creating a semi-stable NHS ester.[2][4] This amine-reactive ester is then readily attacked by a primary amine, resulting in the formation of a covalent amide bond and the release of an N-hydroxysuccinimide byproduct.[2]
This document provides a detailed protocol for the conjugation of an amine-containing molecule to the carboxylic acid terminus of Amine-PEG-CH2COOH (MW 3400), a heterobifunctional polyethylene glycol (PEG) linker. PEGylation, the process of attaching PEG chains to molecules, can improve solubility, reduce immunogenicity, and extend the circulating half-life of therapeutic agents.[3][5][6]
Quantitative Data Summary
Successful EDC/NHS coupling is sensitive to reaction conditions.[7] The following tables summarize the key quantitative parameters for optimizing the conjugation protocol.
Table 1: Recommended Reagent Molar Ratios
| Reagent | Molar Ratio (relative to Amine-PEG-CH2COOH) | Purpose |
| EDC | 2 - 10 fold excess | Activates the carboxyl group.[8][9] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Stabilizes the activated carboxyl group as an NHS ester.[1][10] |
| Amine-containing Molecule | 1 - 1.5 fold excess | The nucleophile that forms the final amide bond. |
Note: Optimal ratios may need to be determined empirically for specific applications.
Table 2: Reaction Buffers and pH Conditions
| Step | Buffer System | Recommended pH | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH.[2][8][10] |
| Coupling | PBS (Phosphate-Buffered Saline) or HEPES | 7.2 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at a neutral to slightly basic pH.[8][11] |
Note: Buffers should be free of extraneous primary amines (e.g., Tris) or carboxylates, which can compete with the reaction.[11]
Table 3: Reaction Time and Temperature
| Step | Duration | Temperature | Notes |
| Activation | 15 - 30 minutes | Room Temperature | A short incubation is sufficient to form the NHS ester.[1][8] |
| Coupling | 2 hours - Overnight | Room Temperature or 4°C | Longer incubation times or lower temperatures can be used to improve yield and stability.[4][12] |
| Quenching | 15 - 30 minutes | Room Temperature | Stops the reaction by consuming unreacted sites.[11] |
Experimental Protocols
This section details a two-step protocol for conjugating an amine-containing molecule (Molecule-NH2) to the carboxyl terminus of Amine-PEG-CH2COOH.
Materials and Reagents
-
Amine-PEG-CH2COOH, MW 3400
-
Molecule-NH2 (e.g., protein, peptide, small molecule drug)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: 1X PBS, pH 7.4[1]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris HCl, pH 8.5[11]
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if needed to dissolve reagents)
-
Purification equipment: Desalting columns (e.g., Sephadex G-25), dialysis cassettes (with appropriate MWCO), or chromatography systems (SEC, IEX).[1][9][13]
Protocol Steps
Step 1: Activation of Amine-PEG-CH2COOH
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[10] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[4]
-
Dissolve PEG: Dissolve Amine-PEG-CH2COOH in Activation Buffer to a final concentration of 10 mg/mL.
-
Activate Carboxyl Groups: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.
Step 2: Coupling of Amine-containing Molecule
-
Prepare Amine Molecule: Dissolve the amine-containing molecule (Molecule-NH2) in Coupling Buffer at a desired concentration.
-
pH Adjustment (Optional but Recommended): To increase the efficiency of the coupling reaction, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding Coupling Buffer.[8][11]
-
Remove Excess Reagents (Optional): To prevent unwanted side reactions, especially if Molecule-NH2 also contains carboxyl groups, excess EDC and NHS can be removed using a desalting column equilibrated with Coupling Buffer.[1][10]
-
Combine and React: Add a 1.2-fold molar excess of Molecule-NH2 to the activated PEG solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
Step 3: Quenching the Reaction
-
Add Quenching Solution: Add the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.[1]
-
Incubate: Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 4: Purification of the Conjugate
-
Remove Byproducts: Purify the final conjugate from excess reagents, unreacted molecules, and reaction byproducts.
-
Select Method: The choice of purification method depends on the size and properties of the final product.
-
Dialysis: Effective for removing small molecules from large protein conjugates. Ensure the membrane's molecular weight cut-off (MWCO) is appropriate.[13]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing unreacted small molecules and reagents.[14]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting materials.[14]
-
Step 5: Characterization
-
Confirm Conjugation: Analyze the purified product to confirm successful conjugation.
-
Select Method:
Mandatory Visualizations
Caption: EDC/NHS chemical coupling reaction mechanism.
Caption: Experimental workflow for Amine-PEG-COOH conjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. encapsula.com [encapsula.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
Application Notes: A Step-by-Step Guide to Protein PEGylation with Amine-PEG-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals.[1][2][3][4][5] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, and reducing immunogenicity.[1][3][6] The heterobifunctional reagent, Amine-PEG-CH2COOH, offers a versatile tool for protein conjugation, allowing for controlled and site-specific PEGylation.
This document provides a detailed guide to the PEGylation of proteins using Amine-PEG-CH2COOH, focusing on the common approach of activating the terminal carboxyl group of the PEG reagent to react with primary amine groups on the protein, such as those on lysine residues and the N-terminus.
Principle of the Experiment
The core of this PEGylation strategy lies in a two-step carbodiimide coupling reaction.[7][8] First, the carboxylic acid group (-COOH) on the Amine-PEG-CH2COOH is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable NHS ester.[8] This activated PEG is then introduced to the protein, where the NHS ester reacts with primary amines on the protein surface to form a stable amide bond, covalently linking the PEG chain to the protein.
Experimental Workflow Diagram
Caption: General workflow for protein PEGylation using Amine-PEG-CH2COOH.
Detailed Experimental Protocols
Protocol 1: Activation of Amine-PEG-CH2COOH
This protocol details the activation of the carboxyl group on the Amine-PEG-CH2COOH reagent.
Materials and Reagents:
-
Amine-PEG-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Equilibration: Allow Amine-PEG-CH2COOH, EDC, and NHS to equilibrate to room temperature before opening.
-
PEG Solution Preparation: Dissolve the desired amount of Amine-PEG-CH2COOH in the Activation Buffer. A slight amount of DMF or DMSO can be used to aid dissolution if necessary.
-
Activator Preparation: Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Activation Reaction:
-
Add a 2 to 5-fold molar excess of EDC and NHS to the Amine-PEG-CH2COOH solution.
-
The activation reaction with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Protocol 2: Protein Conjugation
This protocol describes the conjugation of the activated PEG to the target protein.
Materials and Reagents:
-
Activated Amine-PEG-CH2COOH solution (from Protocol 1)
-
Target protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50mM borate buffer, pH 8.0.[9] Note: Avoid buffers containing primary amines like Tris or glycine.[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
pH Adjustment: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7 and 8.[9] Ensure the protein solution is at the optimal pH.
-
Conjugation Reaction:
-
Add the activated Amine-PEG-CH2COOH solution to the protein solution. The molar ratio of PEG to protein will need to be optimized for each specific protein but a starting point of 5:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.[9]
Protocol 3: Purification of PEGylated Protein
Purification is crucial to separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts.[]
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is one of the primary methods for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[][12] PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein.[]
-
Ion Exchange Chromatography (IEX): PEG chains can shield the surface charges of the protein, altering its isoelectric point.[][13] This change in charge can be exploited to separate PEGylated species from the native protein using IEX.[][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate PEGylated isomers.[13]
General SEC Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer.
-
Collect fractions and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Protocol 4: Characterization of PEGylated Protein
Characterization is essential to confirm successful PEGylation and determine the degree of modification.[1][3]
Characterization Methods:
-
SDS-PAGE: PEGylated proteins will exhibit a significant increase in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[3]
-
Mass Spectrometry (MS): MS is a powerful technique to determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[3]
Data Presentation
Quantitative data from the PEGylation process should be summarized for clear comparison.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | 5 | 5 | 10 |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 10:1 |
| Reaction pH | 7.2 | 8.0 | 8.0 |
| Reaction Time (hours) | 2 | 2 | 1 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
Table 2: Characterization Results
| Sample | Apparent MW (SDS-PAGE, kDa) | Purity (RP-HPLC, %) | Degree of PEGylation (MS) |
| Unmodified Protein | 50 | >98 | 0 |
| PEGylated Protein (Condition 1) | ~70 | 85 | 1.2 |
| PEGylated Protein (Condition 2) | ~75 | 92 | 1.8 |
| PEGylated Protein (Condition 3) | ~78 | 90 | 1.9 |
Signaling Pathway and Logical Relationships
The chemical reaction mechanism for the EDC/NHS activation of the PEG's carboxyl group and subsequent conjugation to a protein's primary amine is a key logical relationship in this process.
Caption: Reaction mechanism of EDC/NHS-mediated protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. idosi.org [idosi.org]
- 6. benchchem.com [benchchem.com]
- 7. encapsula.com [encapsula.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Amine-PEG-CH2COOH (MW 3400)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as Amine-PEG-CH2COOH, have gained significant traction in ADC development due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][3][4][]
This document provides detailed application notes and experimental protocols for the synthesis of ADCs using a heterobifunctional Amine-PEG-CH2COOH linker with a molecular weight of 3400 Da. This linker possesses a primary amine for conjugation to a payload and a carboxylic acid for attachment to the antibody, offering a versatile platform for ADC development.[6][7]
Principle of the Method
The synthesis of an ADC using Amine-PEG-CH2COOH (MW 3400) is a two-stage process. First, the carboxylic acid group of the PEG linker is activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with primary amine groups, most commonly the lysine residues, on the surface of the antibody to form a stable amide bond. In a subsequent step, the amine group on the other end of the PEG linker is used to conjugate a payload molecule that has a compatible reactive group (e.g., an activated ester). This entire process can also be reversed, starting with the conjugation of the payload to the linker's amine group, followed by the activation of the carboxylic acid and reaction with the antibody. The choice of strategy depends on the specific chemistry of the payload and the desired final ADC structure.
The inclusion of the hydrophilic PEG spacer is intended to improve the overall physicochemical properties of the ADC, particularly when conjugating hydrophobic payloads.[8][9] This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, ultimately enhancing the therapeutic window of the ADC.[8][10]
Experimental Protocols
Materials and Equipment
-
Antibody: Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 5-10 mg/mL.
-
Linker: Amine-PEG-CH2COOH (MW 3400)
-
Activation Reagents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
-
Payload: Cytotoxic drug with a reactive group for conjugation to the linker's amine.
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Analytical Equipment: UV-Vis Spectrophotometer, HPLC (SEC and HIC columns), Mass Spectrometer.
Protocol 1: Antibody-Linker Conjugation
This protocol details the activation of the Amine-PEG-CH2COOH linker and its conjugation to the antibody.
1. Activation of Amine-PEG-CH2COOH Linker:
-
Dissolve Amine-PEG-CH2COOH and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.
-
Add EDC to the solution at a 1:1.1 molar ratio relative to the linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
2. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 5-10 mg/mL.
3. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
4. Quenching and Purification:
-
To quench the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Purify the antibody-linker conjugate using a desalting column, SEC, or TFF to remove excess linker and reaction byproducts. The buffer should be exchanged to one suitable for the subsequent payload conjugation step.
Protocol 2: Payload Conjugation and Final ADC Purification
This protocol describes the conjugation of the payload to the amine group of the linker now attached to the antibody.
1. Payload Preparation:
-
Dissolve the payload molecule in a suitable organic solvent (e.g., DMSO).
2. Conjugation to Antibody-Linker Intermediate:
-
Add the payload solution to the purified antibody-linker conjugate. The molar excess of the payload will depend on the desired DAR and the reactivity of the payload. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light if the payload is light-sensitive.
3. Final Purification:
-
Purify the final ADC using SEC or TFF to remove unconjugated payload and any aggregates.
-
The final ADC should be formulated in a buffer that ensures its long-term stability (e.g., PBS with 5% trehalose).
4. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy (by measuring the absorbance of the antibody and the payload at different wavelengths) or by Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size Exclusion Chromatography (SEC)-HPLC.
-
Confirmation of Conjugation: Confirm the successful conjugation and the final molecular weight of the ADC using Mass Spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data from ADC synthesis experiments using a PEG linker with a molecular weight similar to 3400 Da. This data is provided for illustrative purposes to guide researchers in their experimental design and analysis.
Table 1: Effect of Linker-to-Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)
| Linker:Antibody Molar Ratio | Average DAR | Monomeric Purity (%) |
| 5:1 | 2.1 | 98.5 |
| 10:1 | 3.8 | 97.2 |
| 20:1 | 5.5 | 95.1 |
| 40:1 | 7.2 | 92.3 |
Table 2: Characterization of Purified ADC (Target DAR of 4)
| Parameter | Result | Method |
| Average DAR | 3.9 | HIC-HPLC |
| Monomeric Purity | >98% | SEC-HPLC |
| Endotoxin Level | <0.1 EU/mg | LAL Assay |
| In Vitro Cytotoxicity (IC50) | 5.2 nM | Cell-based Assay |
Visualizations
The following diagrams illustrate the key processes in the synthesis of ADCs using the Amine-PEG-CH2COOH linker.
Caption: Experimental workflow for the synthesis of an ADC.
Caption: Key chemical reactions in ADC synthesis.
Conclusion
The use of Amine-PEG-CH2COOH (MW 3400) as a linker in the synthesis of ADCs offers a robust method to improve the physicochemical properties of the resulting conjugate. The protocols and data presented here provide a comprehensive guide for researchers to develop and characterize novel ADCs. Careful optimization of the reaction conditions, particularly the molar ratios of linker and payload to the antibody, is crucial for achieving a desired DAR and maintaining the integrity of the final product. The inherent flexibility and hydrophilicity of the PEG linker make it a valuable tool in the design of next-generation ADCs with an improved therapeutic index.[2][][8]
References
- 1. PEG Linkers for ADCs Development - CD Bioparticles [cd-bioparticles.net]
- 2. purepeg.com [purepeg.com]
- 3. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Amine PEG Acetic Acid, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 7. Amine-PEG-CH2COOH, MW 2K | NH2-PEG-CM, MW 2000 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH
Introduction
The surface functionalization of nanoparticles is a cornerstone in the development of advanced nanomaterials for biomedical applications such as drug delivery, diagnostics, and bioimaging.[1] Modifying a nanoparticle's surface with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the systemic circulation time and reduce the immunogenicity of therapeutic agents.[2] The heterobifunctional linker, Amine-PEG-CH2COOH, is particularly versatile as it possesses a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible, hydrophilic PEG spacer.[3]
This bifunctionality allows for covalent attachment to a nanoparticle surface via one functional group, while leaving the other available for subsequent conjugation to targeting ligands, antibodies, or therapeutic molecules.[4][5] The PEG spacer itself imparts a "stealth" characteristic, forming a hydrophilic cloud that shields the nanoparticle from opsonization (binding by plasma proteins) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[2][6] These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles using Amine-PEG-CH2COOH.
Core Principle: Carbodiimide Crosslinking Chemistry
The most common and efficient method for covalently attaching Amine-PEG-CH2COOH to nanoparticles is through carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This reaction forms a stable amide bond between a carboxyl group and a primary amine.
The process occurs in two primary steps:
-
Activation: EDC reacts with a carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reverting back to the carboxylate.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a robust amide bond, releasing NHS as a byproduct.[7]
This chemistry can be applied in two ways depending on the native surface chemistry of the nanoparticle:
-
Carboxylated Nanoparticles: The carboxyl groups on the nanoparticle surface are activated by EDC/NHS to react with the amine group of the Amine-PEG-CH2COOH linker.
-
Aminated Nanoparticles: The carboxylic acid group on the Amine-PEG-CH2COOH linker is activated by EDC/NHS to react with the amine groups on the nanoparticle surface.[8]
General Experimental Workflow
The successful functionalization of nanoparticles is a multi-step process that requires careful execution and rigorous characterization at each stage. The general workflow ensures the desired surface chemistry is achieved and the final product is suitable for its intended application.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol details the conjugation of Amine-PEG-COOH to nanoparticles that already possess surface carboxyl groups (e.g., carboxyl-terminated PLGA, polyacrylic acid-coated iron oxide nanoparticles).
Materials:
-
Carboxylated nanoparticles (e.g., 10 mg/mL in DI water)
-
Amine-PEG-COOH (e.g., MW 1 kDa, 2 kDa, 5 kDa)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF) for dissolving reagents[9]
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation: Resuspend 1 mL of the carboxylated nanoparticle stock solution (10 mg) in 5 mL of Activation Buffer. If necessary, use bath sonication to ensure a homogenous dispersion.
-
Activator Solution Preparation: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 15 mg/mL) in chilled Activation Buffer.
-
Carboxyl Group Activation: Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle dispersion. For 10 mg of nanoparticles, this corresponds to a significant molar excess of activators. Incubate for 15-30 minutes at room temperature with gentle mixing.[10]
-
Removal of Excess Activators: Pellet the activated nanoparticles by centrifugation or magnetic separation. Discard the supernatant and wash the pellet twice with Activation Buffer to remove unreacted EDC and Sulfo-NHS.
-
PEGylation Reaction: Prepare a solution of Amine-PEG-COOH in Conjugation Buffer (e.g., 20 mg/mL). Resuspend the activated nanoparticle pellet in 5 mL of the Amine-PEG-COOH solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.[8]
-
Quenching: Add 200 µL of Quenching Buffer to the reaction mixture to deactivate any remaining NHS-esters and incubate for 15 minutes.
-
Purification: Pellet the functionalized nanoparticles. Wash the particles three times with Conjugation Buffer to remove unreacted PEG linker and quenching agents.
-
Final Resuspension: Resuspend the final PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) to the desired concentration. Store at 4°C.
Protocol 2: Functionalization of Aminated Nanoparticles
This protocol is for nanoparticles with surface primary amine groups (e.g., APTMS-coated silica or iron oxide nanoparticles). Here, the carboxyl group of the Amine-PEG-COOH linker is activated.
Materials:
-
Aminated nanoparticles (e.g., 10 mg/mL in DI water)
-
Amine-PEG-COOH
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching/Washing Buffer: 1X PBS
-
Anhydrous DMSO or DMF
Procedure:
-
Linker Activation: In a separate tube, dissolve Amine-PEG-COOH (e.g., 25 mg, ~0.015 mmol for a 1 kDa PEG) in 600 µL of anhydrous DMSO.[8] Add EDC (e.g., 9 mg, 0.045 mmol) and Sulfo-NHS (e.g., 10 mg, 0.045 mmol). Incubate for 30-45 minutes at room temperature to activate the carboxyl group on the PEG linker.[8]
-
Nanoparticle Preparation: Disperse the aminated nanoparticles (e.g., 10 mg) in 5 mL of Conjugation Buffer.
-
PEGylation Reaction: Add the activated Amine-PEG-COOH solution dropwise to the nanoparticle dispersion while stirring.
-
Incubation: Allow the reaction to proceed overnight at room temperature or 37°C with gentle mixing.[8]
-
Purification: Purify the functionalized nanoparticles to remove unreacted reagents. This can be achieved by repeated centrifugation and resuspension in PBS, or by dialysis against PBS using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 6-8 kDa).[8]
-
Final Resuspension: Resuspend the purified nanoparticles in the desired buffer and store at 4°C.
Protocol 3: Post-Functionalization - Antibody Conjugation
This protocol describes how to conjugate a biomolecule, such as an antibody, to the now surface-exposed carboxyl groups of the PEGylated nanoparticles prepared in Protocol 1.
Materials:
-
COOH-terminated PEGylated nanoparticles (from Protocol 1)
-
Antibody or other amine-containing protein (e.g., 1 mg/mL in PBS)
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Nanoparticle Activation: Resuspend the PEGylated nanoparticles (e.g., 5 mg) in 2 mL of Activation Buffer.
-
Activator Addition: Add EDC and Sulfo-NHS to the nanoparticle suspension (e.g., to a final concentration of 2 mM and 5 mM, respectively). Incubate for 15-30 minutes at room temperature with mixing.[10]
-
Washing: Pellet the activated nanoparticles via centrifugation and wash twice with chilled Activation Buffer to remove excess activators.
-
Antibody Conjugation: Immediately resuspend the activated nanoparticle pellet in 1 mL of the antibody solution (in PBS, pH 7.4). The amount of antibody used may need to be optimized, but a starting point is a 10:1 to 20:1 molar ratio of nanoparticles to antibody.
-
Incubation: React for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add 100 µL of Quenching Buffer and incubate for 15 minutes to block any remaining active sites.
-
Purification: Centrifuge the suspension to pellet the antibody-conjugated nanoparticles. The supernatant can be collected to quantify the amount of unconjugated antibody (e.g., using a BCA or Bradford assay). Wash the pellet three times with PBS.
-
Final Product: Resuspend the final immunonanoparticles in a sterile, protein-stabilizing buffer and store at 4°C.
Characterization and Quantitative Data
Successful functionalization must be confirmed using various characterization techniques.[1] The following tables summarize expected changes in key parameters.
Table 1: Physicochemical Properties Before and After PEGylation
| Parameter | Before Functionalization | After Functionalization (Amine-PEG-COOH) | Rationale for Change | Characterization Method |
| Hydrodynamic Diameter | Variable (e.g., 100 ± 5 nm) | Increased (e.g., 120 ± 8 nm) | Addition of the hydrophilic PEG layer increases the particle's effective size in solution.[11] | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Highly Negative (e.g., -30 mV for COOH-NPs) or Positive (e.g., +25 mV for NH2-NPs) | Closer to Neutral (e.g., -15 mV) | The PEG layer shields the core surface charge, moving the zeta potential towards neutrality. The terminal COOH will still impart a negative charge.[8] | Zeta Potential Measurement |
| Polydispersity Index (PDI) | Low (e.g., < 0.2) | Should remain low (e.g., < 0.25) | A significant increase in PDI may indicate particle aggregation during the reaction. | Dynamic Light Scattering (DLS) |
| Surface Chemistry | Presence of -COOH or -NH2 peaks | Attenuation of core peaks; Appearance of C-O-C ether peaks (~1100 cm⁻¹) from PEG and amide bond peaks (~1650 cm⁻¹) | Confirmation of covalent attachment of the PEG linker. | Fourier-Transform Infrared Spectroscopy (FT-IR) |
Table 2: Influence of PEG Molecular Weight (MW) on Nanoparticle Properties
| Property | PEG MW 1 kDa | PEG MW 2 kDa | PEG MW 5 kDa | Effect of Increasing PEG MW |
| Aqueous Layer Thickness | ~2 nm | ~3 nm | ~4-11 nm | Shell thickness increases with PEG chain length, enhancing the "stealth" effect.[11] |
| Protein Adsorption (Relative) | ~50% reduction | ~65% reduction | ~75% reduction | Longer PEG chains are more effective at preventing protein opsonization, though effects may plateau above 5 kDa.[2] |
| Zeta Potential | Moderately Shielded | More Shielded | Highly Shielded (Closer to zero) | Longer chains provide a more effective shield against the core surface charge.[11] |
Note: The values presented are illustrative and will vary based on the nanoparticle core material, initial size, surface chemistry, and reaction conditions.
Applications and Signaling Pathways
Functionalized nanoparticles are primarily designed to interact with biological systems in a controlled manner. For targeted drug delivery, the conjugated ligand (e.g., an antibody against a cancer cell receptor) directs the nanoparticle to the target site.
This pathway illustrates how a nanoparticle functionalized with a targeting antibody binds to a specific receptor on a cancer cell, leading to internalization via endocytosis.[12][13] Once inside, the nanoparticle releases its therapeutic payload, which then acts on its intracellular target to induce a therapeutic effect, such as apoptosis. The ability to conjugate such targeting moieties is made possible by the versatile Amine-PEG-COOH linker.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NH2-PEG-COOH, Amine-PEG-Acid - Biopharma PEG [biochempeg.com]
- 4. amidbiosciences.com [amidbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Impact of synthesis methods on the functionality of antibody-conjugated gold nanoparticles for targeted therapy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00134F [pubs.rsc.org]
- 11. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine-PEG-CH2COOH (MW 3400) as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[][4]
This document provides detailed application notes and protocols for the use of Amine-PEG-CH2COOH (MW 3400), a long-chain, flexible, and hydrophilic linker, in the design and evaluation of PROTACs. The polyethylene glycol (PEG) nature of this linker can enhance the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC development, and its length and flexibility can be crucial for optimal ternary complex formation.[5][6]
Signaling Pathway of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
PROTAC Synthesis using Amine-PEG-CH2COOH Linker
This protocol describes a general method for synthesizing a PROTAC by forming amide bonds between the Amine-PEG-CH2COOH linker and the respective ligands for the protein of interest (POI) and the E3 ligase.
Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis via amide coupling.
Materials:
-
POI ligand with a reactive amine or carboxylic acid group.
-
E3 ligase ligand with a reactive amine or carboxylic acid group.
-
Amine-PEG-CH2COOH (MW 3400).
-
Coupling agents (e.g., HATU, HOBt, EDC).
-
Tertiary amine base (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
-
Analytical instruments (e.g., LC-MS, NMR).
Procedure:
-
First Amide Coupling:
-
Dissolve the POI ligand (if it has a carboxylic acid) and Amine-PEG-CH2COOH in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid group of the POI ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Alternatively, if the POI ligand has an amine, activate the carboxylic acid of the PEG linker first.
-
-
Purification of Intermediate (Optional but Recommended):
-
Purify the resulting POI-linker conjugate using reverse-phase HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified POI-linker intermediate and the E3 ligase ligand in anhydrous DMF.
-
Add the coupling agent and base to facilitate the second amide bond formation.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC using LC-MS and NMR.
-
Protein Degradation Assay (Western Blot)
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[7]
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane and incubate with the primary antibody for the target protein and loading control overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Data Analysis:
-
Detect the chemiluminescent signal and quantify band intensities using densitometry software.[7]
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding PROTAC efficacy. Several biophysical techniques can be employed.
a) Surface Plasmon Resonance (SPR)
SPR can measure the binding affinities and kinetics of binary and ternary complex formation in real-time.
Protocol Outline:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
To measure binary binding, flow the PROTAC over the chip at various concentrations and fit the data to a binding model to determine the dissociation constant (Kd).
-
To measure ternary binding, pre-incubate the PROTAC with a saturating concentration of the target protein and flow the mixture over the immobilized E3 ligase.
-
Calculate the cooperativity factor (α), which is the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.
b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can detect the formation of the ternary complex in a high-throughput format.
Protocol Outline:
-
Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase).
-
Incubate the proteins with varying concentrations of the PROTAC.
-
Add AlphaLISA acceptor beads that bind to one of the protein tags and donor beads that bind to the other.
-
If a ternary complex is formed, the beads are brought into close proximity, generating a chemiluminescent signal that can be measured on a plate reader.
Data Presentation
Disclaimer: The following data is representative and for illustrative purposes only, as specific experimental data for PROTACs utilizing the Amine-PEG-CH2COOH (MW 3400) linker is not publicly available. The values are based on typical results observed for effective PROTACs with long-chain PEG linkers.
Table 1: Representative Physicochemical Properties of a PROTAC with a Long-Chain PEG Linker
| Property | Value |
| Molecular Weight ( g/mol ) | ~4500 |
| cLogP | 1.5 - 2.5 |
| Topological Polar Surface Area (Ų) | >200 |
| Hydrogen Bond Donors | >5 |
| Hydrogen Bond Acceptors | >20 |
| Rotatable Bonds | >40 |
Table 2: Representative In Vitro Performance Data
| Assay | Parameter | Representative Value |
| Cellular Degradation | ||
| Western Blot (24h) | DC50 | 10 - 100 nM |
| Dmax | >90% | |
| Binding Affinity (SPR) | ||
| Binary (PROTAC to POI) | Kd | 50 - 200 nM |
| Binary (PROTAC to E3 Ligase) | Kd | 20 - 150 nM |
| Ternary (PROTAC + POI to E3 Ligase) | Kd | 5 - 50 nM |
| Ternary Complex Formation | ||
| Cooperativity (α) | >1 (Positive) |
Conclusion
The Amine-PEG-CH2COOH (MW 3400) linker offers a valuable tool for PROTAC development, particularly for targets where improved solubility and a flexible, long-chain linker are advantageous for achieving potent and effective degradation. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. While the presented data is illustrative, it highlights the expected performance parameters for a successful PROTAC. Researchers are encouraged to systematically evaluate linker length and composition to optimize the degradation efficiency for their specific protein of interest and E3 ligase pair.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. One moment, please... [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Conjugation with Amine-PEG-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and by masking it from proteolytic enzymes and the immune system. This document provides detailed application notes and protocols for the conjugation of peptides with Amine-PEG-CH2COOH, a heterobifunctional PEG linker. The protocol focuses on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to activate the terminal carboxyl group of the PEG for subsequent reaction with an amine group on the peptide (typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue).
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the carboxyl group of Amine-PEG-CH2COOH is activated by EDC and NHS (or Sulfo-NHS) to form a more stable NHS ester intermediate. This intermediate is then reacted with the primary amine of the peptide to form a stable amide bond, linking the PEG to the peptide.
Purifying Heterobifunctional PEG Conjugates: A Guide to Chromatographic Methods
Application Notes and Protocols for Researchers in Drug Development
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. The creation of Amine-PEG-CH2COOH conjugates, where a molecule bearing a primary amine is linked to a carboxyl-terminated PEG chain, results in a product that often requires rigorous purification to remove unreacted starting materials and byproducts. This document provides detailed application notes and protocols for the chromatographic purification of these valuable conjugates, ensuring high purity and recovery for downstream applications.
Introduction to Chromatographic Purification of PEG Conjugates
The successful purification of an Amine-PEG-CH2COOH conjugate hinges on exploiting the distinct physicochemical properties of the final product compared to the unreacted amine-containing molecule and the free PEG-CH2COOH. The introduction of the PEG chain significantly alters the conjugate's characteristics:
-
Increased Hydrodynamic Radius: The conjugate is substantially larger than the parent amine molecule.
-
Altered Charge Properties: The terminal carboxyl group imparts a negative charge at neutral or basic pH, which can be used for separation. The PEG chain itself can shield charges on the parent molecule.[]
-
Modified Hydrophobicity: The hydrophilic nature of the PEG chain typically makes the conjugate more polar than the parent molecule, although the overall effect depends on the hydrophobicity of the starting amine compound.
Three primary high-performance liquid chromatography (HPLC) techniques are exceptionally well-suited for purifying these conjugates: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method depends on the specific properties of the conjugate and the impurities to be removed.[][2]
Application Note 1: Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius in solution.[] Larger molecules, such as the PEG conjugate, travel through the porous chromatography beads faster and elute earlier. Smaller molecules, like the unreacted amine compound and salts, penetrate deeper into the pores and elute later. This makes SEC an excellent choice for removing small molecule impurities and for buffer exchange.[3]
Primary Use Case:
-
Efficient removal of unreacted, low molecular weight amine-containing molecules.
-
Separation of the conjugate from salts and other small reaction byproducts.
-
Monitoring the degree of PEGylation, as higher-order PEGylated species will elute earlier.[3]
A typical SEC workflow involves dissolving the crude reaction mixture in the mobile phase, injecting it onto the column, and collecting the fractions corresponding to the earlier-eluting, higher molecular weight conjugate.
Protocol: SEC Purification
1. System Preparation:
-
Column: Select a column with a fractionation range appropriate for the size of the PEG conjugate (e.g., TSKgel G3000SWXL).[]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). Ensure the mobile phase is filtered and degassed.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min).
-
Detector: Use a UV detector set to a wavelength where the amine-containing part of the conjugate absorbs. If the chromophore is weak or absent, a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be used.[]
2. Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
3. Chromatographic Run & Fraction Collection:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample. The injection volume should not exceed 1-2% of the column volume to maintain good resolution.[5]
-
Monitor the elution profile. The PEG conjugate should elute first, followed by the unreacted amine molecule and salts.
-
Collect fractions across the peak corresponding to the conjugate.
4. Post-Run Analysis:
-
Analyze the purity of the collected fractions using an appropriate analytical method (e.g., analytical SEC or RP-HPLC).
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent via lyophilization or buffer exchange to obtain the final product.
Application Note 2: Ion Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. For an Amine-PEG-CH2COOH conjugate, the terminal carboxyl group provides a negative charge at pH values above its pKa. This allows the conjugate to bind to an anion exchange (AEX) column. Unreacted starting materials (e.g., a neutral or positively charged amine molecule) will not bind and will flow through the column. The bound conjugate is then eluted by increasing the salt concentration or decreasing the pH of the mobile phase.[]
Primary Use Case:
-
Highly effective for separating the negatively charged conjugate from neutral or positively charged impurities.
-
Can sometimes separate species with different degrees of PEGylation or positional isomers, as the PEG chain can shield charges differently depending on its attachment site.[3][6]
References
Application Notes and Protocols for Amine-PEG-CH2COOH Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve pharmacokinetics, increase stability, and reduce the immunogenicity of the conjugated molecule. This document provides detailed application notes and protocols for the conjugation of amine-containing molecules to carboxyl-terminated PEG (Amine-PEG-CH2COOH) using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of EDC/NHS Chemistry
The conjugation of an amine-containing molecule to a carboxyl-terminated PEG linker is typically achieved through a two-step process involving carbodiimide chemistry.[1]
-
Activation of the Carboxyl Group: EDC reacts with the terminal carboxyl group (-COOH) of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[2][] This activation step is most efficient in a slightly acidic environment (pH 4.5-7.2).[1][4]
-
Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive NHS ester.[2][5]
-
Amine Coupling: The amine-reactive NHS ester then readily reacts with a primary amine (-NH2) on the target molecule (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[6] This step is most efficient at a neutral to slightly basic pH (7-8).[4][5]
The use of a two-step protocol is generally preferred as it minimizes the risk of EDC-mediated polymerization of the amine-containing biomolecule, especially if it also contains carboxyl groups.[7]
Calculating Molar Ratios
The stoichiometry of the reactants is a critical parameter that influences the efficiency of the conjugation reaction and the degree of PEGylation. The optimal molar ratios can vary depending on the specific molecules being conjugated and should be empirically determined. However, the following tables provide recommended starting points for optimization.
Table 1: Molar Ratios for Activation of Amine-PEG-CH2COOH
| Reactant | Molar Ratio (relative to -COOH) | Recommended Range |
| EDC | 2 - 10 fold excess | A molar excess of EDC is used to drive the activation reaction.[7] |
| NHS/sulfo-NHS | 2 - 5 fold excess | A molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[7] |
Table 2: Molar Ratios for Conjugation to Amine-Containing Molecules
| Molecule Type | Molar Ratio (Amine-PEG-COOH : Amine-Molecule) | Notes |
| Proteins | 1:1 to 20:1 | A molar excess of the PEG reagent is often used to drive the reaction and achieve a higher degree of PEGylation.[8][9] The optimal ratio depends on the number of available amine groups on the protein and the desired level of modification. |
| Peptides | 1:1 to 50:1 | A significant molar excess of the PEG reagent can be used to ensure complete conjugation, especially for peptides with a single amine group.[10] |
| Small Molecules | 1:1 to 5:1 | The ratio is typically closer to equimolar, but a slight excess of the PEG reagent may be used. |
Experimental Protocols
The following are detailed protocols for the conjugation of an amine-containing protein to Amine-PEG-CH2COOH. These should be considered as a starting point and may require optimization for specific applications.
Materials and Reagents
-
Amine-PEG-CH2COOH
-
Amine-containing protein (e.g., antibody, enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[12]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200) or dialysis tubing (with appropriate molecular weight cut-off).[][12]
Protocol 1: Two-Step Conjugation of Protein to Amine-PEG-CH2COOH
Step 1: Activation of Amine-PEG-CH2COOH
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.
-
Dissolve the Amine-PEG-CH2COOH in Activation Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Add the EDC and NHS/sulfo-NHS solutions to the PEG solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of the PEG.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]
Step 2: Conjugation to the Amine-Containing Protein
-
Dissolve the amine-containing protein in the Conjugation Buffer.
-
Immediately add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation (see Table 2).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[11]
-
Incubate for 15-30 minutes at room temperature.[10]
Protocol 2: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, native protein, and reaction byproducts.[]
Method A: Size-Exclusion Chromatography (SEC)
-
Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the same buffer and collect fractions.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein and small molecule byproducts.[13]
-
Pool the fractions containing the purified PEGylated protein.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) that will retain the PEGylated protein while allowing smaller unreacted components to diffuse out.
-
Dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of impurities.[12]
Characterization of PEGylated Products
The extent of PEGylation can be assessed using various analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the native protein.
-
Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the different PEGylated species (mono-, di-, etc.).[13]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains.
Troubleshooting
Low conjugation efficiency is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.
Table 3: Troubleshooting Guide for Low Conjugation Efficiency
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of the activation and conjugation buffers. The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2, while the reaction with primary amines is most efficient at a slightly alkaline pH of 7-8.[1] |
| Inappropriate Buffer | Ensure that the buffers used do not contain primary amines (e.g., Tris, glycine) or carboxyl groups, as these will compete with the reaction.[1] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. Prepare fresh solutions of EDC and NHS immediately before use.[11] |
| Hydrolysis of Activated PEG | The NHS ester is susceptible to hydrolysis, especially at higher pH. Minimize the time between the activation step and the addition of the amine-containing molecule.[11] |
| Steric Hindrance | The amine groups on the target molecule may be sterically inaccessible. Consider using a longer PEG linker or optimizing the reaction conditions (e.g., temperature, reaction time). |
| Cross-linking | If using a homobifunctional Amine-PEG-COOH, there is a risk of cross-linking between biomolecules. Carefully control the stoichiometry of the reactants. Using a molar excess of the PEG reagent relative to the biomolecule can help minimize cross-linking.[1] |
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in Amine-PEG-CH2COOH conjugation.
Caption: Experimental workflow for Amine-PEG-CH2COOH conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cell Labeling with Amine-PEG-CH2COOH Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of cell surfaces with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely utilized strategy in biomedical research and drug development. PEGylation can impart several desirable properties to cells, such as reduced immunogenicity, enhanced in vivo circulation time, and altered cell-cell interactions. This document provides detailed application notes and protocols for the labeling of cells with molecules that have been modified with Amine-PEG-CH2COOH, a heterobifunctional PEG linker.
This linker possesses a terminal amine group and a terminal carboxylic acid group, offering versatile conjugation chemistries. The protocols outlined below focus on a two-step process: first, the activation of the carboxyl group of a molecule of interest (e.g., a therapeutic agent, a targeting ligand, or a fluorescent dye) with the Amine-PEG-CH2COOH linker, and second, the covalent attachment of the resulting PEGylated molecule to the cell surface via reaction with primary amines on cell surface proteins.
Principle of the Method
The core of this cell labeling strategy lies in two well-established chemical reactions:
-
Amide Bond Formation via EDC/NHS Chemistry: The carboxylic acid group of the Amine-PEG-CH2COOH linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This reaction forms a semi-stable NHS ester. This activated PEG linker can then be reacted with a primary amine on the molecule of interest to form a stable amide bond.
-
Amine-Reactive Labeling of Cells: The free amine group on the PEG linker of the purified PEGylated molecule is then reacted with primary amines present on the cell surface, primarily on lysine residues and the N-termini of cell surface proteins.[3][4] This reaction, typically carried out at a slightly basic pH, results in the formation of stable amide bonds, effectively tethering the PEGylated molecule to the cell surface.[3]
This method allows for the controlled and covalent modification of live cell surfaces, enabling a wide range of applications, from fundamental cell biology research to the development of cell-based therapies.
Data Presentation
Table 1: Cytotoxicity of Polyethylene Glycol (PEG) Derivatives on Cultured Cells
This table summarizes the cytotoxic effects of various PEG derivatives on different cell lines, as determined by cell viability assays such as MTT or CCK-8. The data is expressed as cell viability relative to untreated control cells.
| PEG Derivative | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| PEG 200 | Caco-2 | 30% (w/v) | 30 min | ~80% | [5] |
| PEG 400 | Caco-2 | 4% (w/v) | 24 hours | ~85% | [6] |
| PEG 4000 | Caco-2 | 4% (w/v) | 24 hours | >95% | [6] |
| PEG 6000 | Caco-2 | 4% (w/v) | 24 hours | >95% | [6] |
| PEG-COOH | HT-29 | 200 µM | 24 hours | ~100% | [7] |
| PEGylated Gold Nanoparticles | MG-63 | 100 µg/mL | 24 hours | 96.18% | [2] |
| PEG 2K SPIONs | - | 100 ppm Fe | 24 hours | High | [8] |
Note: The cytotoxicity of PEG is generally low and often depends on the molecular weight, concentration, and cell type.
Table 2: Cellular Uptake of PEGylated Molecules and Nanoparticles
This table presents quantitative data on the cellular uptake of various PEGylated entities, often measured by flow cytometry and expressed as mean fluorescence intensity (MFI) or percentage of positive cells.
| PEGylated Entity | Cell Line | Uptake Measurement | Key Findings | Reference |
| PEG-Quantum Dots | HCC36/αPEG-LDLR | In vitro & In vivo imaging | Rapid endocytosis in receptor-expressing cells. | [3][9] |
| PEGylated Gold Nanoparticles | C17.2, HUVEC, PC12 | TEM, Viability Assays | PEGylation reduces NP uptake in a cell-type-dependent manner. | [10] |
| PEGylated Lipid Nanoparticles | HEK293 | Spatiotemporal Image Correlation | PEGylation alters cellular uptake mechanisms. | [11] |
| PEGylated Gold Nanoparticles | RAW 264.7, MDA-MB-231 | ICP-MS | PEG did not decrease protein adsorption; uptake was dependent on PEG length and aptamer configuration. | [12][13] |
| PEG-amine QDs | THP-1 | Flow Cytometry | Dose-dependent internalization; ~68% positive cells at 1000 nM. | [14] |
| 6-arm PEG-amine/mPEG QDs | THP-1 | Flow Cytometry | ~10-fold lower uptake compared to PEG-amine QDs. | [14] |
| Cationic PEG-TSL | Tumor & Endothelial Cells | FACS | 10-fold increase in cell targeting compared to anionic vesicles. | [15] |
| Mixed Shell Micelles (PEGylated) | Murine Macrophages | Flow Cytometry | Uptake varied with PEGylation patterns. | [16] |
Experimental Protocols
Protocol 1: Activation of Molecule of Interest with Amine-PEG-CH2COOH
This protocol describes the activation of a carboxyl-containing molecule with Amine-PEG-CH2COOH. If your molecule of interest has a primary amine, you would first activate the Amine-PEG-CH2COOH's carboxyl group using EDC/NHS and then react it with your molecule.
Materials:
-
Molecule of Interest (with a primary amine group)
-
Amine-PEG-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolve Reagents:
-
Dissolve Amine-PEG-CH2COOH in Activation Buffer to a final concentration of 10-50 mM.
-
Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
-
Activation of Amine-PEG-CH2COOH:
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Amine-PEG-CH2COOH solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Molecule of Interest:
-
Dissolve the molecule of interest in Reaction Buffer.
-
Add the activated Amine-PEG-CH2COOH solution to the molecule of interest solution. A molar ratio of 10:1 to 20:1 (PEG-linker to molecule) is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated molecule from unreacted reagents and byproducts using dialysis against PBS or size-exclusion chromatography.
-
Confirm the successful conjugation and purity of the product using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
-
Protocol 2: Labeling of Live Cells with PEGylated Molecule
This protocol outlines the procedure for labeling the surface of live cells with the purified amine-terminated PEGylated molecule.
Materials:
-
Cultured cells (suspension or adherent)
-
Purified Amine-PEG-Molecule conjugate
-
Labeling Buffer: PBS, pH 8.0-8.5 (adjust with sodium bicarbonate if necessary). Avoid buffers containing primary amines like Tris.
-
Cell culture medium
-
Centrifuge
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Cell Labeling:
-
Add the purified Amine-PEG-Molecule conjugate to the cell suspension. The optimal concentration should be determined empirically, but a starting concentration of 0.1-1 mg/mL is recommended.
-
Incubate the cells on ice or at 4°C for 30-60 minutes with occasional gentle mixing. Incubation on ice minimizes internalization of the label.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove any unbound PEGylated molecules. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., FACS buffer for flow cytometry or cell culture medium for microscopy).
-
Analyze the labeled cells using flow cytometry to quantify the labeling efficiency (fluorescence intensity) and cell viability (using a viability dye like Propidium Iodide or 7-AAD).[17][18][19][20] Alternatively, visualize the labeled cells using fluorescence microscopy.
-
Mandatory Visualizations
Caption: Workflow for labeling cells with Amine-PEG-COOH modified molecules.
Caption: Amine-reactive cell surface labeling chemistry.
Caption: Simplified diagram of receptor-mediated endocytosis.
References
- 1. Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC03268H [pubs.rsc.org]
- 2. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantification of cell surface proteins with bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 14. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 18. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tcd.ie [tcd.ie]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Amine-PEG-CH2COOH (MW 3400)
This guide provides troubleshooting strategies and frequently asked questions to address low conjugation efficiency when using Amine-PEG-CH2COOH. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conjugation efficiency when activating the carboxyl (-CH2COOH) end of the PEG linker?
Low efficiency in carboxyl-to-amine conjugations, typically using EDC/NHS chemistry, is often traced back to a few critical factors:
-
Suboptimal pH: The two main reactions—carboxyl activation and amine coupling—have conflicting optimal pH ranges. Carboxyl activation with EDC is most efficient at an acidic pH of 4.5-6.0, while the reaction of the resulting NHS ester with a primary amine is best at a physiological to slightly basic pH of 7.2-8.5.[1][2][3][4]
-
Hydrolysis of Activated Ester: The N-hydroxysuccinimide (NHS) ester intermediate is highly susceptible to hydrolysis, which competes with the desired conjugation reaction.[5][6] The rate of this hydrolysis increases significantly at higher pH levels.[5][7]
-
Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reactants, reducing yield.[1][2][6]
-
Reagent Quality: EDC and NHS reagents are moisture-sensitive and can lose activity if not stored properly under desiccated conditions.[6][8] It is recommended to use fresh reagents and prepare solutions immediately before use.[6][9]
-
Incorrect Molar Ratios: The stoichiometry of the PEG linker, EDC, NHS, and the target molecule is crucial and often requires optimization.[6] A molar excess of EDC and NHS is typically required to drive the activation step.[10]
Q2: How can I manage the conflicting pH requirements for the EDC/NHS reaction?
A two-step protocol is the most effective approach.[1][4]
-
Activation Step: Perform the activation of the Amine-PEG-CH2COOH with EDC and NHS in a non-amine, non-carboxylate buffer at an acidic pH. MES buffer at a pH between 5.0 and 6.0 is a common choice.[1][4]
-
Conjugation Step: After the activation period (typically 15-30 minutes), raise the pH of the reaction mixture to 7.2-8.0 immediately before adding your amine-containing target molecule.[1][4] This can be done by adding a concentrated solution of a non-amine buffer like PBS or HEPES.[1] This strategy maximizes activation while still favoring the amine coupling reaction over hydrolysis.
Q3: How quickly does the activated NHS-ester hydrolyze?
The stability of the NHS ester is highly dependent on pH. The half-life can be hours at pH 7.0 but drops to mere minutes at pH 8.6 and above.[5][7] Therefore, it is critical to add the amine-containing molecule as soon as possible after the carboxyl activation step is complete.[6]
Q4: My target molecule or the PEG linker has poor aqueous solubility. How can this be addressed?
Poor solubility can severely limit reaction efficiency.[6] To overcome this, you can:
-
Use a water-miscible organic co-solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the reagents before adding them to the aqueous reaction buffer.[1][6][11]
-
Ensure the final concentration of the organic solvent is low enough (typically <10%) to avoid denaturing your target protein or causing precipitation.[8]
Q5: What should I use to stop (quench) the reaction?
Quenching is essential to terminate the reaction and consume any remaining reactive NHS esters.[12] This is typically done by adding a small molecule containing a primary amine. Common quenching reagents include:
-
Tris buffer
-
Glycine
-
Hydroxylamine
-
Ethanolamine[1][13] The quenching reagent should be added in molar excess and allowed to react for 15-30 minutes.[13]
Q6: I am reacting the amine end of the PEG with an NHS-activated molecule and seeing low yield. What could be the cause?
If you are reacting the PEG's amine group with a pre-activated molecule (e.g., a protein modified with an NHS ester), the primary causes of low efficiency are:
-
Hydrolysis of the Activated Molecule: The NHS ester on your target molecule is subject to the same hydrolysis issues described above. Ensure the activated molecule is used immediately.
-
Incorrect pH: The reaction between the amine and the NHS ester is most efficient at a pH of 7.2-8.5.[5] Using a buffer with a pH outside this range will slow the desired reaction.
-
Steric Hindrance: The PEG chain itself can create steric hindrance, which may block the amine group's access to the reactive site on a larger molecule.[14]
Data Summary Tables
Table 1: Recommended Reaction Conditions for EDC/NHS Activation of PEG-COOH
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0[2][6] | 7.2 - 8.5[1][5] |
| Recommended Buffers | MES (0.1 M)[1][3] | PBS, HEPES, Borate[1][2] |
| Incompatible Buffers | Tris, Glycine, Citrate, Acetate, other amine or carboxyl-containing buffers[1][6] | Tris, Glycine (can be used for quenching after reaction)[1] |
| Typical Duration | 15 - 30 minutes at room temperature[1][15] | 2 hours at room temperature or overnight at 4°C[1][12] |
| Typical Molar Ratios | EDC:NHS:COOH (e.g., 5:2:1 or optimized)[10] | Activated PEG:Amine (e.g., 10:1 or optimized)[12] |
Table 2: General Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: pH is outside the optimal range for either activation or conjugation.[3] | Use a two-step reaction with distinct pH values for activation (pH 4.5-6.0) and conjugation (pH 7.2-8.0).[1][4] |
| Reagent Inactivity: EDC and/or NHS have been hydrolyzed due to moisture.[6] | Use fresh, high-quality EDC and NHS. Store reagents under desiccated conditions and equilibrate to room temperature before opening.[6][8] | |
| NHS-Ester Hydrolysis: Time between activation and conjugation is too long, or pH is too high.[5] | Add the amine-containing molecule immediately after the 15-minute activation step. Avoid pH levels above 8.5. | |
| Buffer Interference: Use of buffers containing primary amines (Tris, glycine) or carboxylates.[1][6] | Use MES buffer for activation and PBS or HEPES buffer for conjugation.[1][2] | |
| Inconsistent Results | Moisture Sensitivity of Reagents: Inconsistent handling and exposure of EDC/NHS to moisture.[6] | Prepare reagent solutions immediately before use. Do not store stock solutions of EDC/NHS in aqueous buffers.[9] |
| Poor Solubility: One or more reactants are not fully dissolved in the reaction buffer.[6] | Use a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) to dissolve reagents before adding to the buffer.[1] | |
| Product Aggregation | Hydrophobicity: The final conjugate may be prone to aggregation. | Perform purification steps at low temperatures (e.g., 4°C).[13] Screen different buffer conditions (pH, ionic strength) for optimal stability. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of Amine-PEG-CH2COOH to a Protein
This protocol outlines a general method for activating the carboxyl group of the PEG linker and conjugating it to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Target protein with primary amine groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a solution of the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[12]
-
Immediately before use, prepare fresh solutions of Amine-PEG-CH2COOH, EDC, and NHS in the Activation Buffer (or anhydrous DMSO if solubility is an issue).
-
-
Activation of PEG-COOH (Step 1):
-
Conjugation to Protein (Step 2):
-
Immediately following activation, add the activated PEG solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG linker to the protein is a typical starting point.[12]
-
Optional pH Adjustment: If the volume of the added activated PEG solution significantly lowers the pH of the protein solution, adjust the pH back to ~7.5 using a small amount of concentrated PBS.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][12]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 50-100 mM Tris.[14]
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagent using a suitable purification method.
-
Dialysis: Dialyze the sample against PBS (or a suitable storage buffer) using a membrane with an appropriate molecular weight cutoff (MWCO) to retain the PEGylated protein while allowing small molecules to diffuse out.[13]
-
Size Exclusion Chromatography (SEC): Use an SEC column to separate the larger PEGylated protein from smaller, unreacted components.[13]
-
Visual Guides
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EDC-NHS Reactions with Amine-PEG-CH2COOH
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate amine-containing molecules to Amine-PEG-CH2COOH. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to optimize your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC-NHS reaction?
A1: The EDC-NHS reaction is a two-step process, with each step having a different optimal pH.[1]
-
Step 1: Carboxyl Activation: The activation of the carboxyl group (-CH2COOH) on the PEG chain with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2][3] A common choice for this step is a MES buffer.[1][2]
-
Step 2: Amine Coupling: The subsequent reaction of the newly formed NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH, typically pH 7.0-8.5 .[1][4] For this step, the pH is raised using a buffer like Phosphate-Buffered Saline (PBS).[1][2]
Q2: Which buffers should I use for this reaction?
A2: It is critical to use buffers that do not contain competing carboxyl or primary amine groups.[1]
-
For the activation step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[1][2]
-
For the coupling step (pH 7.0-8.5): Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5 is a common and effective choice.[1][2] Other suitable options include 0.1 M sodium bicarbonate or borate buffer.[1][5][6]
-
Buffers to Avoid: Do not use buffers containing primary amines (like Tris, glycine) or carboxylates (like acetate), as they will directly compete with your molecules and reduce conjugation efficiency.[1]
Q3: My EDC and NHS reagents are not performing well. How should I store and handle them?
A3: Both EDC and NHS are highly sensitive to moisture (hygroscopic) and will lose activity if not handled properly.[1]
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before opening a new vial, always allow it to warm completely to room temperature to prevent moisture from condensing inside.[1]
-
Preparation: Prepare EDC and NHS solutions immediately before use, as they hydrolyze quickly in aqueous solutions.[1] Do not store them in solution.
Q4: What are the recommended molar ratios of PEG-COOH:EDC:NHS?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups on the Amine-PEG-CH2COOH. A frequently suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of the carboxyl-containing molecule.[1] Optimization may be required for your specific application.
Q5: How do I stop (quench) the reaction?
A5: Quenching deactivates the remaining reactive NHS-esters. This can be done by adding a primary amine-containing compound or hydroxylamine.
-
Hydroxylamine: Add to a final concentration of 10-50 mM.[1]
-
Tris or Glycine: Add to a final concentration of 20-50 mM.[1]
-
2-Mercaptoethanol: Can be used to specifically quench the EDC activation reaction before the amine coupling step.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the EDC-NHS conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | 1. Suboptimal pH: The pH for either the activation or coupling step was incorrect. | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your MES (pH 4.5-6.0) and PBS (pH 7.0-8.5) buffers.[1] |
| 2. Inactive Reagents: EDC and/or NHS have been inactivated by moisture. | 2. Use Fresh Reagents: Purchase new EDC and NHS. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1] | |
| 3. Inappropriate Buffer: The buffer contains competing amines (e.g., Tris) or carboxylates (e.g., acetate). | 3. Use Recommended Buffers: Switch to MES for activation and PBS or Borate buffer for coupling.[1] | |
| 4. Hydrolysis of Intermediates: The reactive O-acylisourea or NHS-ester intermediates hydrolyzed before reacting with the target amine. | 4. Work Quickly: Perform the amine coupling step immediately after the carboxyl activation step. Avoid delays between steps. | |
| Precipitation During Reaction | 1. Protein Aggregation: The change in pH or addition of reagents caused the target protein to precipitate. | 1. Confirm Solubility: Ensure your amine-containing molecule is soluble and stable in the final reaction buffer (e.g., PBS at pH 7.2-7.5). |
| 2. High Reagent Concentration: Very high concentrations of EDC may cause precipitation in some cases. | 2. Reduce EDC Excess: If using a large molar excess of EDC, try reducing the concentration.[1] | |
| Inconsistent Results | 1. Reagent Instability: Aliquoting and storing reagents improperly can lead to variability. | 1. Aliquot Reagents: For frequent use, consider aliquoting EDC and NHS into smaller, single-use vials under dry conditions to minimize exposure to moisture.[1] |
| 2. pH Drift: During large-scale reactions, hydrolysis of the NHS-ester can cause the pH to drop.[5][7] | 2. Monitor pH: For long or large-scale reactions, monitor the pH and adjust if necessary, or use a more concentrated buffer.[5][7] |
Visual Guides
EDC-NHS Reaction Mechanism
Caption: The two-step EDC-NHS reaction mechanism with optimal pH ranges.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low EDC-NHS conjugation yield.
Key Experimental Protocol: Two-Step Conjugation
This protocol describes the conjugation of an amine-containing molecule to Amine-PEG-CH2COOH.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[1]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][2]
-
Amine-PEG-CH2COOH
-
Amine-containing molecule
-
EDC (FW: 191.7)
-
NHS (or Sulfo-NHS for improved water solubility) (FW: 115.09)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1][4]
-
Desalting column for purification
Procedure:
Step 1: Activation of PEG-COOH (pH 5.0 - 6.0)
-
Dissolve your Amine-PEG-CH2COOH in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the PEG-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1][8]
Step 2: Coupling to Amine-Molecule (pH 7.2 - 7.5)
-
Immediately after activation, remove excess EDC and byproducts. This can be done via a desalting column equilibrated with Coupling Buffer. This step also serves to exchange the buffer to the optimal pH for amine coupling.
-
Add your amine-containing molecule to the activated PEG-NHS ester solution. A 1:1 molar ratio of activated PEG to amine-molecule is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][5]
Step 3: Quenching and Purification
-
Quench any unreacted NHS-esters by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1]
-
Purify your final conjugate from excess reagents and quenching buffer using a desalting column, dialysis, or another appropriate chromatographic method.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
common side reactions in Amine-PEG-CH2COOH bioconjugation and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Amine-PEG-CH2COOH for bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges and optimize your conjugation strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Amine-PEG-CH2COOH bioconjugation experiments in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS)-activated PEG and a primary amine is highly pH-dependent. The primary amine on your target molecule needs to be unprotonated to be nucleophilic. For most proteins and peptides, a pH of 8.3-8.5 is optimal for efficient acylation while minimizing hydrolysis of the NHS ester.[1] Reactions performed at a pH below 7.0 will be very slow due to protonation of the amine.
-
Hydrolysis of Activated PEG: The NHS ester used to activate the PEG-COOH is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[1][2] This hydrolysis reaction competes with the desired amidation reaction. Ensure that your activated PEG reagent is fresh and has been stored under anhydrous conditions. It is also recommended to use the activated PEG immediately after preparation or dissolution.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the activated PEG, leading to significantly lower yields.[1] Always use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
Inactive Reagents: Ensure that your coupling reagents, such as EDC and NHS, are not expired and have been stored correctly to prevent degradation.
Question: I am observing significant non-specific binding or aggregation of my final product. What could be the cause and how can I fix it?
Answer: Non-specific binding and aggregation can compromise the purity and function of your bioconjugate. Here are the likely causes and solutions:
-
Excessive PEGylation: If your target molecule has multiple primary amines, over-PEGylation can alter its physicochemical properties, leading to aggregation. To control the degree of PEGylation, you can:
-
Hydrolysis and Charge Alteration: Hydrolysis of the NHS ester results in a free carboxyl group on the PEG, which can lead to non-specific electrostatic interactions. Minimizing hydrolysis by controlling pH and using fresh reagents is key.
-
Purification Method: Inadequate purification can leave unreacted PEG and byproducts in your final sample, which can contribute to aggregation. Utilize size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to effectively separate the desired conjugate.
Question: My final product shows unexpected molecular weights, suggesting multiple PEG chains have attached. How can I achieve mono-PEGylation?
Answer: Achieving mono-PEGylation when multiple reactive sites are present requires careful control of the reaction conditions:
-
Control Molar Ratio: This is the most critical factor. Use a low molar excess of the activated PEG reagent over the target molecule. You may need to perform a series of experiments with varying molar ratios to find the optimal condition for mono-conjugate formation.[3]
-
pH Optimization: The reactivity of different amine groups (e.g., N-terminal α-amine vs. lysine ε-amine) can be influenced by pH. The pKa of the N-terminal α-amine is typically lower (around 7.6-8.0) than that of the lysine ε-amine (around 10.0-10.2).[2] Performing the reaction at a lower pH (e.g., 7.0-7.5) can favor modification of the N-terminus.
-
Reaction Time: Limiting the reaction time can help prevent the attachment of multiple PEG chains. Monitor the reaction progress using techniques like SDS-PAGE or HPLC to determine the optimal time point to stop the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Amine-PEG-CH2COOH bioconjugation?
A1: The optimal pH is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS-activated carboxyl group. A pH range of 7.2 to 8.5 is generally recommended for the reaction of the NHS-activated PEG with the amine.[1] The activation of the PEG-COOH with EDC and NHS is most efficient at a lower pH of 4.5-7.2.[4][5]
Q2: What are the most common side reactions in this bioconjugation and how can I avoid them?
A2: The most common side reactions are:
-
Hydrolysis of the NHS ester: This is a major competing reaction that deactivates the PEG. To minimize this, work at an optimal pH (7.2-8.5), use fresh reagents, and perform the reaction promptly.[1][2]
-
Formation of N-acylurea byproduct: This occurs when using EDC for carboxyl activation. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Adding NHS or HOBt to the reaction mixture can suppress this by converting the intermediate to a more stable active ester.[6]
-
Reaction with non-target nucleophiles: Other nucleophilic groups on your molecule, such as thiols (-SH) and hydroxyls (-OH), can react with the activated PEG. Primary amines are generally more nucleophilic at the recommended pH range, but side reactions can occur. Careful pH control and purification are important to isolate the desired product.
-
Reaction with amine-containing buffers: Buffers like Tris and glycine will compete with the target amine. Use non-amine buffers such as PBS, HEPES, or borate.[1]
Q3: How do I quench the conjugation reaction?
A3: To stop the reaction and consume any unreacted activated PEG, you can add a small molecule with a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 20-100 mM.[1][7]
Q4: What is the best way to purify the final PEGylated conjugate?
A4: The choice of purification method depends on the size and properties of your target molecule and the PEG. Size-exclusion chromatography (SEC) is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts. Ion-exchange chromatography (IEX) can be used if the PEGylation alters the overall charge of the molecule. Dialysis is also a common method for removing small molecule impurities.
Data Presentation
Table 1: Quantitative Data on NHS Ester Hydrolysis and N-Acylurea Formation
This table summarizes key quantitative data to help you optimize your reaction conditions and minimize side reactions.
| Parameter | Condition | Value | Significance |
| NHS Ester Half-life | pH 7.0, 0°C | 4-5 hours | NHS esters are relatively stable at neutral pH and low temperature.[1][8] |
| pH 8.0, 4°C | 1 hour | Increasing pH significantly accelerates hydrolysis.[4][5] | |
| pH 8.6, 4°C | 10 minutes | At higher pH, the NHS ester is very unstable, requiring rapid reaction times.[1][8] | |
| N-Acylurea Formation | EDC coupling at pH 7.0 | ~6% | A noticeable side reaction that reduces yield. |
| EDC coupling at pH 6.0 | ~2% | Lowering the pH of the activation step can reduce N-acylurea formation. | |
| EDC coupling at pH 5.0 | ~1% | Acidic conditions for activation are favorable for minimizing this side product. | |
| EDC with HOBt | Yield of desired amide >80% | Additives like HOBt effectively suppress N-acylurea formation and increase the yield of the desired product.[9] | |
| EDC with pyridine | N-acylurea formation reduced to ~5% | Pyridine can also be used as an additive to suppress N-acylurea formation.[10] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of Amine-PEG-CH2COOH and Conjugation to a Protein
This protocol describes the activation of the carboxyl group on the PEG linker followed by conjugation to primary amines on a protein.
Materials:
-
Amine-PEG-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
-
Activate the Amine-PEG-CH2COOH:
-
Immediately before use, dissolve the Amine-PEG-CH2COOH in the Activation Buffer.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.[4]
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of labeling (a 5- to 20-fold molar excess of PEG is a common starting point).[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Purify the PEG-protein conjugate from unreacted PEG, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
Mandatory Visualization
Caption: Amine-PEG-CH2COOH bioconjugation reaction pathway and common side reactions.
Caption: Troubleshooting workflow for common issues in Amine-PEG-CH2COOH bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
challenges in purifying PEGylated proteins and potential solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The PEGylation process, while beneficial for improving the therapeutic properties of proteins, introduces significant purification challenges. The reaction often results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted native protein, excess polyethylene glycol (PEG), and various multi-PEGylated species and positional isomers.[] This complexity arises from the multiple potential attachment sites on the protein surface.
Furthermore, the covalent attachment of PEG chains alters the physicochemical properties of the protein. The neutral and hydrophilic PEG polymer can shield the protein's surface charges, reducing its interaction with ion-exchange resins.[][2] It also significantly increases the hydrodynamic radius of the protein, which can complicate separation by size exclusion chromatography.[]
Q2: Which chromatographic techniques are most commonly used for PEGylated protein purification?
The most prevalent methods for purifying PEGylated proteins are:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. It can be effective in separating PEGylated proteins from their native counterparts, as the PEG chains can mask the protein's charged residues.[][2][3]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. Due to the significant increase in size upon PEGylation, SEC is well-suited for removing unreacted PEG and smaller reaction by-products.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The impact of PEGylation on a protein's hydrophobicity can be complex, but HIC can be a useful orthogonal technique to IEX and SEC.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While effective for analytical-scale separations and resolving positional isomers, RP-HPLC can be denaturing, which may not be suitable for all proteins.[4]
Q3: How does the size of the PEG molecule affect purification?
The molecular weight of the attached PEG chain has a direct impact on the purification strategy:
-
In SEC: A larger PEG molecule leads to a greater increase in the hydrodynamic radius, resulting in an earlier elution from the column. This generally improves the separation between the PEGylated protein and the smaller, unreacted native protein.[5][6][7]
-
In IEX: Larger PEG chains can cause a more significant "charge shielding" effect, leading to weaker binding to the ion-exchange resin and elution at lower salt concentrations.[8] This can enhance separation from the more highly charged native protein.
-
In HIC: The effect is less predictable and depends on the specific protein and PEG conjugate.
Troubleshooting Guides
Issue 1: Low recovery of PEGylated protein during Ion-Exchange Chromatography (IEX).
| Potential Cause | Troubleshooting Solution |
| Poor binding to the resin | The primary reason for low recovery in IEX is often inadequate binding of the target molecule to the column matrix.[9] |
| Incorrect buffer pH | Ensure the buffer pH is at least 0.5 to 1.0 pH unit away from the isoelectric point (pI) of the PEGylated protein to ensure a sufficient net charge for binding.[9] For cation exchange, the pH should be below the pI, and for anion exchange, it should be above the pI. |
| Ionic strength of the sample is too high | High salt concentrations in the sample will compete with the protein for binding to the resin. Desalt the sample or dilute it in the equilibration buffer before loading.[9] |
| Charge shielding by the PEG chain | The PEG molecule can mask the charges on the protein surface, leading to weaker binding.[2] Consider using a resin with a higher charge density or a different IEX modality (e.g., cation vs. anion exchange). |
| Protein precipitation on the column | The elution conditions (high salt) might cause the PEGylated protein to precipitate. Try a shallower gradient or step elution to reduce the salt concentration at which the protein elutes. |
Issue 2: Broad or tailing peaks in Size-Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting Solution |
| Secondary interactions with the column matrix | PEGylated proteins can sometimes exhibit non-specific hydrophobic or ionic interactions with the SEC resin, leading to peak tailing. Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl) to minimize ionic interactions.[10] For hydrophobic interactions, adding a small amount of an organic modifier like isopropanol (up to 15%) may help. |
| Sample viscosity | High concentrations of PEGylated proteins can lead to viscous samples, causing poor peak shape. Dilute the sample before injection. |
| Column overloading | Injecting too much protein can lead to band broadening. Reduce the sample load. |
| Heterogeneity of the PEGylated species | The presence of multiple PEGylated species (mono-, di-, multi-PEGylated) with different hydrodynamic radii will naturally result in a broader peak. If a highly pure, single species is required, an orthogonal purification step (like IEX) before SEC is recommended. |
Issue 3: Difficulty in separating positional isomers.
| Potential Cause | Troubleshooting Solution |
| Minimal difference in physicochemical properties | Positional isomers, where the PEG chain is attached to different sites on the protein, often have very similar sizes and overall charges, making them challenging to separate.[4][11] |
| Subtle charge differences | High-resolution ion-exchange chromatography, particularly cation exchange, is often the most effective technique for separating positional isomers.[3][11][12] The slight differences in the local charge environment due to the position of the PEG chain can be exploited for separation. |
| Optimization of IEX conditions | Use a shallow salt gradient and a column with high resolving power. Experiment with different pH values to maximize the charge difference between the isomers. |
| Alternative techniques | For analytical purposes, techniques like capillary electrophoresis (CE) can provide excellent resolution of positional isomers.[2][4] Reversed-phase HPLC can also be effective but may be denaturing.[4] |
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for PEGylated Bovine Serum Albumin (BSA)
| Purification Method | Purity (%) | Reference |
| Anion-Exchange Chromatography | >90 | [8] |
Table 2: Effect of PEG Molecular Weight on Elution in SEC and IEX
| Protein | PEG Size (kDa) | Chromatographic Method | Observation | Reference |
| Human Serum Albumin | 5, 10, 20 (linear) | SEC | Retention time decreases linearly with increasing PEG molecular weight. | [5][6][7] |
| Human Serum Albumin | 20 (linear vs. branched) | SEC | No significant difference in retention time. | [5][6][7] |
| Human Serum Albumin | 20 (linear vs. branched) | IEX | Branched PEG-HSA elutes earlier than linear PEG-HSA. | [5][6][7] |
| BSA | 12, 30 (linear) | Anion-Exchange | Elution salt concentration decreases with increasing PEG chain length. | [8] |
Experimental Protocols
Protocol 1: Purification of Mono-PEGylated Protein using Cation-Exchange Chromatography (CEX)
This protocol is a general guideline for separating mono-PEGylated proteins from a reaction mixture containing native protein and multi-PEGylated species.
1. Materials:
-
Cation-exchange column (e.g., HiTrap SP HP)
-
Chromatography system (e.g., ÄKTA pure)
-
Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 6.0
-
PEGylated protein reaction mixture
2. Method:
-
Sample Preparation: Dilute the PEGylation reaction mixture at least 5-fold with Equilibration Buffer to reduce the ionic strength. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Equilibration Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.
-
Wash: Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-50% Elution Buffer over 20 CVs. The native protein is expected to elute at a higher salt concentration than the PEGylated species due to the charge shielding effect of the PEG.
-
Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired mono-PEGylated protein.
Protocol 2: Analysis of PEGylated Protein Mixture by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the components of a PEGylation reaction.
1. Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, containing 150 mM NaCl
-
PEGylated protein reaction mixture
2. Method:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase under isocratic conditions for at least 1.5 CVs.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: The chromatogram will typically show distinct peaks corresponding to PEGylated protein aggregates (if present, in the void volume), the PEGylated protein, the native protein, and free PEG, in order of decreasing hydrodynamic size.
Visualizations
Caption: General workflow for the purification and analysis of PEGylated proteins.
Caption: Troubleshooting logic for low recovery in Ion-Exchange Chromatography.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antibody-Drug Conjugate (ADC) Yields with Amine-PEG-CH2COOH
Welcome to the technical support center for improving the yield and quality of antibody-drug conjugates (ADCs) utilizing Amine-PEG-CH2COOH linkers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of Amine-PEG-CH2COOH in ADC development?
A1: Amine-PEG-CH2COOH is a heterobifunctional linker that serves as a flexible, hydrophilic spacer between the antibody and the cytotoxic payload. The amine (-NH2) group and the carboxylic acid (-COOH) group allow for covalent attachment to the drug and the antibody, respectively, typically through amide bond formation. The Polyethylene Glycol (PEG) component is crucial for enhancing the solubility of hydrophobic payloads, reducing aggregation, and improving the pharmacokinetic profile of the final ADC.[1][2][3]
Q2: Which functional groups on the antibody and drug does the Amine-PEG-CH2COOH linker react with?
A2: The carboxylic acid end of the linker is typically activated using carbodiimide chemistry (EDC/NHS) to react with primary amines, such as the ε-amino groups of lysine residues on the antibody. The amine end of the linker can be acylated by an activated carboxyl group on the drug, or it can be used to react with other functional groups depending on the drug's structure.
Q3: How does the length of the PEG chain in the linker affect the ADC?
A3: The length of the PEG chain is a critical parameter:
-
Increased Solubility and Reduced Aggregation: Longer PEG chains increase the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can lead to higher yields of soluble, non-aggregated ADC.[1][2][4]
-
Pharmacokinetics: A longer PEG chain can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1]
-
Steric Hindrance: Excessively long PEG chains may introduce steric hindrance, potentially lowering conjugation efficiency or interfering with antigen binding.[2] An optimal length must be determined empirically for each specific ADC.
Q4: What are the optimal pH conditions for the conjugation reaction?
A4: The conjugation process involves two main steps with different optimal pH ranges:
-
Carboxylic Acid Activation (EDC/NHS): The activation of the -COOH group on the linker with EDC and NHS is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0.[5]
-
Amine Coupling: The reaction of the activated NHS-ester with the primary amines on the antibody is most efficient at a slightly basic pH, typically between 7.2 and 8.5.[6] Using a two-buffer system is often recommended to accommodate both steps.
Q5: Which buffers should be used, and which should be avoided?
A5:
-
Recommended Buffers: For the activation step, use non-amine, non-carboxylate buffers like MES (2-(N-morpholino)ethanesulfonic acid). For the conjugation step, phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable.[6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the antibody for reaction with the activated linker, leading to lower conjugation efficiency.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ADC Yield | Inefficient Carboxylic Acid Activation: The -COOH group on the Amine-PEG-CH2COOH linker is not being efficiently activated. | - Ensure EDC and NHS are fresh and have been stored under desiccated conditions. - Perform the activation step in an appropriate buffer (e.g., MES) at the optimal pH (4.5-6.0).[5] - Use a sufficient molar excess of EDC and NHS. |
| Hydrolysis of Activated Linker: The NHS-ester is hydrolyzing before it can react with the antibody. | - After the activation step, proceed immediately to the conjugation step. - Adjust the pH of the reaction mixture to 7.2-8.5 just before adding the antibody.[6] | |
| Suboptimal Molar Ratio of Reactants: The ratio of linker-drug to antibody is too low or too high. | - Empirically test different molar ratios of the activated linker-drug complex to the antibody to find the optimal balance between conjugation efficiency and aggregation. | |
| Product Loss During Purification: Significant amounts of the ADC are being lost during the purification process. | - Optimize the purification method. Tangential Flow Filtration (TFF) can have yields above 90%.[] - For chromatographic methods like SEC or HIC, ensure the column is properly packed and equilibrated.[8][9] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Number of Reactive Sites: The number of accessible lysine residues on the antibody varies. | - Ensure consistent antibody production and purification processes. - Consider site-specific conjugation methods if a highly homogeneous DAR is required. |
| Heterogeneity of the Reaction: The conjugation reaction is not proceeding uniformly. | - Ensure thorough mixing of reactants. - Tightly control reaction parameters such as time, temperature, and pH.[8] | |
| Inadequate Purification: The purification method is not adequately separating different DAR species. | - Use Hydrophobic Interaction Chromatography (HIC) for better separation of ADC species with different DARs.[8] | |
| ADC Aggregation | Hydrophobicity of the Payload: The conjugated drug is highly hydrophobic, leading to intermolecular interactions. | - Use a longer PEG linker to better shield the hydrophobic payload.[2][10] - Optimize the DAR; a lower DAR may reduce aggregation.[4] |
| Unfavorable Buffer Conditions: The pH or salt concentration of the buffer is promoting aggregation. | - Ensure the pH is not at the isoelectric point of the antibody.[10] - Screen different buffer conditions to find one that minimizes aggregation. | |
| Inefficient Removal of Unconjugated Species: The presence of free drug or linker contributes to aggregation. | - Improve the purification process to effectively remove unconjugated components. Size Exclusion Chromatography (SEC) is effective at removing aggregates.[8] |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | ADC Construct | In Vitro Cytotoxicity (IC50 in nM) | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition) |
| PEG4 | Trastuzumab-MMAE | 1.5 | 120 | +++ |
| PEG8 | Trastuzumab-MMAE | 2.1 | 150 | ++++ |
| PEG12 | Trastuzumab-MMAE | 3.5 | 180 | ++++ |
| PEG24 | Trastuzumab-MMAE | 5.2 | 250 | +++ |
Note: Data is synthesized from representative studies and actual results will vary based on the specific antibody, payload, and experimental conditions.[1]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to Amine-PEG-CH2COOH
This protocol describes the activation of a carboxyl-containing drug and its conjugation to the amine group of the linker.
-
Reagent Preparation:
-
Dissolve the carboxyl-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare fresh 100 mM stock solutions of EDC and NHS in the same anhydrous solvent.
-
Dissolve Amine-PEG-CH2COOH in the reaction buffer (e.g., MES, pH 6.0).
-
-
Activation of the Drug:
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the drug solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester of the drug.
-
-
Conjugation to the Linker:
-
Add the activated drug solution to the Amine-PEG-CH2COOH solution. A 1.1 to 1.5-fold molar excess of the activated drug over the linker is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted drug and coupling reagents.
-
Protocol 2: Conjugation of the Drug-Linker to an Antibody
This protocol details the activation of the carboxylic acid on the drug-linker conjugate and its reaction with antibody lysine residues.
-
Reagent Preparation:
-
Antibody Preparation: Perform a buffer exchange for the antibody into a conjugation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the purified drug-linker in an activation buffer (e.g., 0.1 M MES, pH 5.5).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS for aqueous reactions) in the activation buffer.
-
-
Activation of the Drug-Linker:
-
In a separate tube, add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the drug-linker solution.[11]
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated drug-linker solution to the antibody solution. The molar excess of the drug-linker to the antibody will determine the final DAR and should be optimized (a starting point is a 5 to 10-fold molar excess).
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris or glycine, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Characterization:
-
Determine the final ADC concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: Experimental workflow for ADC synthesis using an Amine-PEG-CH2COOH linker.
Caption: Reaction mechanism for EDC/NHS coupling to form a stable amide bond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Addressing Steric Hindrance in Bioconjugation with Long PEG Linkers
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation and the use of long Polyethylene Glycol (PEG) linkers to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently. In bioconjugation, this happens when the three-dimensional structure of a biomolecule, such as a protein or antibody, physically blocks the reactive sites, preventing them from coupling with another molecule.[1][2][3] This can be due to a target amino acid residue being buried within the protein's structure or shielded by neighboring bulky groups.[1]
Q2: What are the common indicators that steric hindrance is negatively impacting my bioconjugation experiment?
A: Several signs may suggest that steric hindrance is a problem in your reaction:
-
Low Conjugation Yield: The final amount of your desired bioconjugate is significantly lower than expected.[1]
-
Incomplete Conjugation: Even with an excess of labeling reagents, the target biomolecule is not fully conjugated.[1]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface.[1]
-
Precipitation of the Modified Protein: Over-modification at easily accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: How do long PEG linkers help overcome steric hindrance?
A: Long PEG linkers act as flexible spacer arms that create distance between the two molecules being conjugated.[4][5] This increased separation minimizes the spatial interference between bulky biomolecules, allowing the reactive groups to access each other more easily and improving the efficiency of the conjugation reaction.[4][6] Longer PEG chains can help ensure that large molecules, like antibodies, can bind to their targets without interference from the conjugated payload.[6]
Q4: How do I choose the appropriate PEG linker length?
A: The optimal PEG linker length depends on the specific application and the molecules involved.[7]
-
Short PEGs are suitable for compact systems.[4]
-
Longer PEGs provide greater flexibility and are more effective at reducing steric hindrance, which is particularly important when conjugating large biomolecules.[4][7] However, an excessively long PEG chain can sometimes wrap around the biomolecule and cause its own form of steric hindrance.[2] Therefore, it is often necessary to experimentally test a range of linker lengths to find the optimal one for your specific system.[1]
Q5: What are the other benefits of using PEG linkers in bioconjugation?
A: Besides overcoming steric hindrance, PEGylation offers several other advantages in drug development and research:[5][8]
-
Increased Solubility: The hydrophilic nature of PEG increases the water solubility of hydrophobic molecules.[5][8]
-
Enhanced Stability: PEG chains can protect the conjugated molecule from enzymatic degradation.[5][8]
-
Reduced Immunogenicity: PEG can mask epitopes on the biomolecule, reducing the likelihood of an immune response.[5]
-
Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys, extending its time in circulation.[5][9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inaccessible Reactive Site: The target functional group (e.g., amine, thiol) is buried within the biomolecule's 3D structure. | 1. Use a Longer PEG Linker: Employ a crosslinker with a longer, flexible PEG spacer to increase the reach of the reactive group.[1] 2. Optimize Reaction Conditions: Adjust pH, temperature, and reaction time. For instance, NHS-ester reactions are most efficient at a pH of 7.5-8.5.[4] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine.[1] |
| Low Yields | Oxidation of Thiols: For maleimide-based chemistry, target cysteine residues may have formed disulfide bonds, making them unreactive. | 1. Reduce the Biomolecule: Prior to conjugation, treat the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[2] |
| Reduced Biological Activity of the Conjugate | Steric Hindrance at the Binding Site: The PEG linker or the conjugated molecule may be sterically hindering the active site of the biomolecule. | 1. Vary PEG Linker Length: Experiment with different PEG linker lengths to find an optimal balance between overcoming conjugation hindrance and maintaining biological activity.[1] 2. Change Conjugation Site: If possible, move the conjugation site away from the active or binding region of the biomolecule. |
| Precipitation/Aggregation of the Conjugate | Over-modification or Conformational Changes: Excessive conjugation or the conjugation process itself might induce changes in the protein's structure, leading to aggregation. | 1. Optimize Molar Ratio: Reduce the molar excess of the PEG-linker reagent in the reaction. 2. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes to the secondary and tertiary structure of the conjugate.[2] 3. Optimize Reaction Conditions: Perform the reaction at a lower temperature to minimize the risk of denaturation.[2] |
Quantitative Data on PEG Linker Length
The length of the PEG spacer can significantly impact the outcome of a bioconjugation reaction. The following tables summarize representative data on how PEG length can influence the drug-to-antibody ratio (DAR) and enzymatic activity.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
| PEG Linker (Number of PEG units) | Average DAR | Reference |
| 4 | 2.1 | [2] |
| 8 | 3.5 | [2] |
| 12 | 3.8 | [2] |
| 24 | 3.9 | [2] |
Table 2: Effect of PEG Linker Length on Retained Enzymatic Activity
| PEG Linker (Molecular Weight) | Enzyme | Retained Activity (%) | Reference |
| 2 kDa | Lysozyme | 85 | [2] |
| 5 kDa | Lysozyme | 72 | [2] |
| 10 kDa | Lysozyme | 55 | [2] |
| 20 kDa | Lysozyme | 40 | [2] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[2]
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in a dry, aprotic solvent like DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Caption: Workflow for NHS-Ester-PEG conjugation to a protein.
Protocol 2: General Procedure for Maleimide-PEG Conjugation to a Protein
This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[2]
-
Reduce the Protein (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, dissolve the protein in a suitable buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 6.5-7.5).
-
Prepare the PEG-Maleimide: Dissolve the Maleimide-PEG in the reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a thiol-containing reagent like free cysteine or beta-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Characterization: Analyze the final conjugate using SDS-PAGE, mass spectrometry, and other relevant techniques.
Caption: Workflow for Maleimide-PEG conjugation to a protein.
Logical Relationship Diagram
Caption: Logical relationship between the problem, solutions, and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amine-PEG-CH2COOH Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction time and temperature for Amine-PEG-CH2COOH coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Amine-PEG-CH2COOH coupling?
A1: This coupling reaction covalently links a molecule with a primary amine group to the carboxyl group (-CH2COOH) of a PEG molecule. The most common method is a two-step process using carbodiimide chemistry.[1] First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are used to activate the carboxyl group on the PEG, forming a semi-stable NHS ester.[1] In the second step, this activated PEG-NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[1]
Q2: What are the optimal pH conditions for this reaction?
A2: The two steps of the reaction have different optimal pH ranges. The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.[1][2] The subsequent coupling of the NHS-activated PEG to the amine-containing molecule is most efficient at a physiological to slightly alkaline pH of 7.0 to 8.5.[1][3][4] For best results, a two-step pH adjustment is often recommended.[1]
Q3: What are the recommended reaction times and temperatures?
A3: The activation step is typically rapid, requiring 15-30 minutes at room temperature.[1][3] The coupling step can proceed for 2 hours at room temperature or overnight at 4°C.[1][3] Lowering the temperature to 4°C for the coupling step can be beneficial for sensitive proteins and may help reduce the hydrolysis rate of the NHS ester.
Q4: Which buffers should I use for the activation and coupling steps?
A4: It is critical to use buffers that do not contain competing primary amines or carboxyl groups.[1] For the acidic activation step, MES buffer is a good choice.[1] For the slightly alkaline coupling step, phosphate-buffered saline (PBS) or HEPES buffer is commonly used.[3] Avoid buffers such as Tris and glycine, as they will compete with the desired reaction.[1][2]
Q5: How can I minimize aggregation or precipitation during the reaction?
A5: Aggregation can be caused by several factors, including protein instability at the reaction pH or high concentrations of EDC.[4] To mitigate this, ensure your protein is soluble and stable in the chosen buffers. If aggregation occurs after adding EDC/NHS, consider using the water-soluble Sulfo-NHS instead of NHS, as it helps maintain a negative surface charge on molecules, which can prevent aggregation.[5] You can also try reducing the EDC concentration or performing the reaction at a lower temperature (e.g., on ice).[4][5]
Q6: Why is a quenching step necessary and how is it performed?
A6: A quenching step is performed to deactivate any unreacted NHS esters that remain after the coupling reaction. This prevents non-specific binding or unwanted reactions in subsequent steps.[6] The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine, and incubating for 30-60 minutes at room temperature.[6]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause: Inactive or hydrolyzed reagents.
-
Recommended Action: EDC and NHS are moisture-sensitive.[4] Use fresh, high-quality reagents and store them properly in a desiccator at -20°C.[4] Always allow the vials to warm to room temperature before opening to prevent moisture condensation.[4] Prepare EDC and NHS solutions immediately before use.[1]
-
-
Possible Cause: Suboptimal pH for activation or coupling.
-
Possible Cause: Hydrolysis of the NHS-ester intermediate.
-
Possible Cause: Insufficient reaction time or non-optimal temperature.
-
Recommended Action: Ensure the activation step proceeds for at least 15-30 minutes. For the coupling step, try extending the reaction time (e.g., overnight at 4°C) to allow the reaction to go to completion, especially if working with lower concentrations.[1]
-
Issue 2: High Background or Non-Specific Binding
-
Possible Cause: Insufficient quenching of unreacted sites.
-
Possible Cause: Inadequate washing.
-
Recommended Action: Thoroughly wash your product after the quenching step to remove unreacted reagents, byproducts, and the quenching agent. Size-exclusion chromatography or dialysis are effective purification methods.[1]
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Amine-PEG-COOH Coupling
| Step | Parameter | Recommended Conditions | Notes |
| Activation | pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[3] |
| Temperature | Room Temperature (20-25°C) | Sufficient for rapid activation.[3] | |
| Time | 15 - 30 minutes | Allows for efficient formation of the NHS-ester intermediate.[1][3] | |
| Buffer | 0.1 M MES | A non-amine, non-carboxylate buffer is essential.[1] | |
| Reagents | 2-10 fold molar excess of EDC/NHS over PEG-COOH | Ensures efficient activation.[1][3] | |
| Coupling | pH | 7.2 - 8.5 | Optimal for the reaction of NHS-ester with primary amines.[3] |
| Temperature | Room Temperature or 4°C | 4°C can improve stability for sensitive proteins and reduce hydrolysis.[1][3] | |
| Time | 2 hours to overnight | Longer incubation at 4°C can increase yield.[1][3] | |
| Buffer | PBS or HEPES | Provides the appropriate pH and avoids interfering species.[3] | |
| Quenching | Temperature | Room Temperature | Standard condition for quenching.[6] |
| Time | 30 - 60 minutes | Ensures all active sites are blocked.[6] | |
| Reagent | 20-100 mM Tris, Glycine, or Ethanolamine | Effectively caps unreacted NHS esters.[6] |
Experimental Protocols
Detailed Protocol for Two-Step Amine-PEG-CH2COOH Coupling
This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and temperature may be necessary for your specific application.[1]
Materials:
-
Amine-PEG-CH2COOH
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[1]
-
Dissolve the Amine-PEG-CH2COOH in Activation Buffer.
-
Dissolve or buffer-exchange the amine-containing molecule into the Coupling Buffer.
-
-
Activation of PEG-COOH (Step 1):
-
Coupling to Amine Molecule (Step 2):
-
Immediately after activation, add the activated PEG solution to the amine-containing molecule solution. Alternatively, the pH of the activation mixture can be raised to 7.4 before adding the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG, reagents, and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.[1]
-
Mandatory Visualization
Caption: A typical experimental workflow for a two-step Amine-PEG-COOH coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Amine-PEG-CH2COOH (MW 3400) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Amine-PEG-CH2COOH (MW 3400), is a critical tool in bioconjugation, enabling the connection of diverse molecules such as peptides, proteins, and small molecule drugs. Its defined molecular weight and dual functionality—an amine group for reaction with entities like activated NHS esters and a carboxylic acid group for amide bond formation with primary amines—make it a versatile component in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Accurate characterization of the resulting conjugates is paramount to ensure the quality, efficacy, and safety of these complex biomolecules. Mass spectrometry (MS) stands out as a primary and indispensable analytical technique for this purpose, providing detailed insights into molecular weight, conjugation efficiency, and structural integrity.[4][5]
This guide provides a comparative overview of the primary mass spectrometry techniques used for the characterization of Amine-PEG-CH2COOH (MW 3400) conjugates, supported by experimental data and protocols. We also present alternative methods that offer complementary information for a comprehensive analysis.
Mass Spectrometry Techniques: A Head-to-Head Comparison
The two most prominent mass spectrometry techniques for analyzing PEGylated conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-ESI-MS). The choice between these methods depends on the specific analytical requirements, including the nature of the conjugate and the desired level of detail.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Primary Information | Average molecular weight, degree of PEGylation, and assessment of heterogeneity.[6] | Precise molecular weight, identification of conjugation sites, and quantification of conjugate and impurities.[7] |
| Ionization Process | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[8] | Generation of charged droplets from a liquid sample in a high-voltage field, leading to gas-phase ions.[8] |
| Sample Throughput | High, suitable for rapid screening. | Lower, due to the chromatographic separation step.[6] |
| Resolution | Generally lower than ESI-based methods, but often sufficient for observing oligomers of heterogeneous PEGylated peptides.[9] | High-resolution instruments (e.g., Q-TOF, Orbitrap) provide excellent mass accuracy and resolution.[7] |
| Tolerance to Contaminants | More tolerant to salts and buffers.[8] | Less tolerant; requires cleaner samples and is often coupled with LC for separation. |
| Data Complexity | Produces predominantly singly charged ions, leading to simpler spectra.[6] | Generates multiply charged ions, resulting in more complex spectra that often require deconvolution.[6] |
| Quantitative Analysis | Primarily qualitative, though relative quantification is possible.[6] | Well-suited for quantitative analysis, especially with stable isotope labeling.[10] |
Experimental Protocols
MALDI-TOF MS for Amine-PEG-CH2COOH Conjugates
This protocol provides a general framework for the analysis of a peptide conjugated with Amine-PEG-CH2COOH (MW 3400).
1. Sample Preparation:
-
Analyte Solution: Dissolve the non-PEGylated peptide and the PEGylated conjugate in a 50:50 acetonitrile/water solution with 0.1% trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.[11]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent. For PEGylated materials, the addition of a cationizing agent like sodium chloride (NaCl) can improve signal quality.[11] A typical matrix preparation involves dissolving the matrix at 10 mg/mL and NaCl at 2 mg/mL in 50% ACN/0.1% TFA.[12]
-
Spotting: Mix the analyte solution with the matrix solution at a ratio of approximately 1:10 (analyte:matrix). If using a cationizing agent, the ratio can be adjusted, for instance, to 10:1:1 (matrix:NaCl:analyte).[12] Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry, promoting co-crystallization.[12]
2. Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme) is used.[11]
-
Mode: Operate in positive ion reflector mode for better mass accuracy.[12]
-
Laser: Use a nitrogen laser (337 nm) with power adjusted slightly above the ionization threshold to minimize fragmentation.[12]
-
Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights bracketing the expected mass of the conjugate.
3. Data Analysis:
-
The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight of the conjugate.
-
The mass difference between the non-PEGylated peptide and the PEGylated conjugate should correspond to the mass of the Amine-PEG-CH2COOH linker (approximately 3400 Da).
-
The presence of a peak corresponding to the unconjugated peptide indicates an incomplete reaction.
LC-ESI-MS for Amine-PEG-CH2COOH Conjugates
This protocol is suitable for obtaining detailed structural information and quantifying the purity of the conjugate.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent compatible with the mobile phase, typically a mixture of water and acetonitrile with 0.1% formic acid.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is commonly used for peptide and protein separations.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over a suitable time (e.g., 30 minutes) to ensure separation of the conjugate from unconjugated starting materials and other impurities.[4]
-
Flow Rate: A typical analytical flow rate is 0.3 mL/min.[4]
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.[4]
-
Data Acquisition: Acquire data in a mass range that encompasses the expected m/z values of the unconjugated species and the multiply charged ions of the conjugate.
-
Post-column Amine Addition: To reduce charge state complexity and simplify spectra, a post-column infusion of a dilute amine solution (e.g., triethylamine or diethylmethylamine) can be employed.[13]
4. Data Analysis:
-
The chromatogram will show separated peaks for the conjugate and any impurities.
-
The mass spectrum of the conjugate peak will display a series of multiply charged ions. Deconvolution software is used to convert this m/z spectrum into a zero-charge mass spectrum, providing the accurate molecular weight of the conjugate.
-
For identifying the site of PEGylation, tandem mass spectrometry (MS/MS) can be performed. The conjugate ion is isolated and fragmented, and the resulting fragment ions are analyzed to pinpoint the modified amino acid residue.[7]
Visualization of Experimental Workflows
Figure 1. Comparative workflows for MALDI-TOF and LC-ESI-MS analysis.
Alternative Characterization Methods
While mass spectrometry is a cornerstone for the analysis of Amine-PEG-CH2COOH conjugates, other techniques can provide valuable complementary data.
| Method | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to quantify the degree of PEGylation.[5] | Non-destructive and offers in-depth structural insights. | Lower sensitivity compared to MS and can be complex for large biomolecules.[4] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of the conjugate, which can be used to assess aggregation and estimate molecular weight.[4] | Fast, requires small sample volumes, and is good for determining hydrodynamic size. | Provides an average size and is sensitive to sample purity; it is an indirect measure of molecular weight.[4] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the determination of conjugate purity and the presence of aggregates or unconjugated starting materials.[5] | Can be coupled with other detectors (e.g., UV, light scattering) for more comprehensive analysis. | Limited resolution for species with similar hydrodynamic volumes. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Can be used to measure the concentration of PEGylated proteins in biological samples and assess immunogenicity.[5] | Highly sensitive and specific. | Cannot distinguish between PEGylated and unPEGylated proteins in a direct assay format.[5] |
Logical Approach to Conjugate Characterization
A comprehensive characterization of Amine-PEG-CH2COOH (MW 3400) conjugates often involves a multi-step analytical approach.
Figure 2. A logical workflow for the comprehensive characterization of conjugates.
Conclusion
The characterization of Amine-PEG-CH2COOH (MW 3400) conjugates is crucial for the development of novel therapeutics. Mass spectrometry, particularly MALDI-TOF and LC-ESI-MS, provides powerful tools for this purpose. MALDI-TOF MS is ideal for rapid assessment of conjugation success and average molecular weight, while LC-ESI-MS offers high-resolution data for detailed structural elucidation and purity assessment. For a complete understanding of the conjugate's properties, a multi-faceted approach that incorporates complementary techniques such as NMR and DLS is highly recommended. The selection of the most appropriate analytical strategy will ultimately depend on the specific goals of the analysis and the nature of the conjugate under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. enovatia.com [enovatia.com]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Heterobifunctional Linkers: Amine-PEG-CH2COOH (MW 3400) vs. Alternatives
In the landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides a detailed comparison of Amine-PEG-CH2COOH (MW 3400) with other commonly employed heterobifunctional linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups, enabling the sequential and controlled conjugation of two distinct molecular entities.[1][2] This targeted approach minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional linkers that have identical reactive groups at both ends.[3] The strategic use of heterobifunctional linkers is central to the development of advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
Amine-PEG-CH2COOH (MW 3400) is a heterobifunctional linker featuring a primary amine (-NH2) and a carboxylic acid (-COOH) group at opposite ends of a 3400 molecular weight polyethylene glycol (PEG) spacer.[2][6] The amine group can react with activated esters, while the carboxylic acid can be activated to react with primary amines, providing versatility in conjugation strategies.[2] The substantial PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides steric hindrance to prevent aggregation.[7][8]
This guide will compare Amine-PEG-CH2COOH (MW 3400) with two other widely used classes of heterobifunctional linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-PEGylated linker with an NHS ester (amine-reactive) and a maleimide (thiol-reactive) group.
-
Maleimide-PEG-NHS: A PEGylated linker with a maleimide (thiol-reactive) and an NHS ester (amine-reactive) group.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance metrics of Amine-PEG-CH2COOH (MW 3400) and its alternatives.
Table 1: General Properties of Heterobifunctional Linkers
| Property | Amine-PEG-CH2COOH (MW 3400) | SMCC | Maleimide-PEG-NHS |
| Reactive Groups | Amine (-NH2), Carboxylic Acid (-COOH) | NHS Ester (amine-reactive), Maleimide (thiol-reactive) | Maleimide (thiol-reactive), NHS Ester (amine-reactive) |
| Spacer Arm | Polyethylene Glycol (PEG) | Cyclohexane | Polyethylene Glycol (PEG) |
| Molecular Weight | ~3400 Da | 334.32 Da | Varies with PEG length |
| Solubility | High in aqueous solutions | Low in aqueous solutions (soluble in organic solvents like DMSO, DMF) | High in aqueous solutions |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Table 2: Performance Characteristics in Bioconjugation
| Performance Metric | Amine-PEG-CH2COOH (MW 3400) | SMCC | Maleimide-PEG-NHS |
| Reaction Control | Two-step conjugation possible with activation of the carboxyl group. | Two-step conjugation is standard practice. | Two-step conjugation is standard practice. |
| Conjugation Efficiency | Generally high with appropriate activation of the carboxyl group. | High for both amine and thiol reactions under optimal pH. | High for both thiol and amine reactions under optimal pH. |
| Stability of Linkage | Stable amide bonds. | Stable amide and thioether bonds. The thioether bond can be susceptible to retro-Michael addition. | Stable thioether and amide bonds. The thioether bond can be susceptible to retro-Michael addition. |
| Effect on Conjugate | Significantly improves hydrophilicity, reduces aggregation, and can increase in vivo half-life.[7][9] | Can increase hydrophobicity, potentially leading to aggregation of the conjugate.[7] | Improves hydrophilicity and reduces aggregation. |
| Drug-to-Antibody Ratio (DAR) Control | Allows for good control over DAR. | Allows for good control over DAR. | Allows for good control over DAR. |
Experimental Protocols
Detailed methodologies for key experiments involving these linkers are provided below.
Protocol 1: Two-Step EDC/NHS Coupling of a Protein to a Molecule with a Primary Amine using Amine-PEG-CH2COOH
This protocol describes the activation of the carboxylic acid group of Amine-PEG-CH2COOH and its subsequent conjugation to a protein.
Materials:
-
Amine-PEG-CH2COOH (MW 3400)
-
Protein to be conjugated (in a buffer free of primary amines, e.g., MES buffer)
-
Molecule with a primary amine to be conjugated
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column
Procedure:
-
Activation of Amine-PEG-CH2COOH:
-
Dissolve Amine-PEG-CH2COOH in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
Protocol 2: Two-Step Conjugation of an Antibody to a Thiol-Containing Molecule using SMCC
This protocol outlines the reaction of the NHS ester of SMCC with an antibody, followed by the reaction of the maleimide group with a thiol-containing molecule.[11]
Materials:
-
SMCC
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Linker:
-
Remove non-reacted SMCC using a desalting column equilibrated with Reaction Buffer (pH 6.5-7.5 for the next step).
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody is a typical starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using a desalting column or size-exclusion chromatography.
-
Analyze the final conjugate by SDS-PAGE, HIC, and LC-MS to determine the drug-to-antibody ratio (DAR).[12]
-
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often a PEG chain, plays a crucial role in the formation of a stable ternary complex between the target protein and the E3 ligase.[13][14]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis and Characterization
The synthesis of an ADC using a heterobifunctional linker typically involves a two-step conjugation process followed by purification and characterization to determine the drug-to-antibody ratio (DAR) and ensure the quality of the conjugate.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-PEG-CH2COOH (MW 3400) | 10366-71-9 | Benchchem [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Optimal Balance: Unveiling the Advantages of a 3400 MW PEG Linker in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a therapeutic's success. Among the myriad of options, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the properties of bioconjugates. This guide provides an objective comparison of the advantages of using a 3400 MW PEG linker over other molecular weights, supported by experimental data, to inform the rational design of next-generation therapeutics.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The molecular weight of the PEG linker is a crucial parameter that can be fine-tuned to achieve the desired balance of solubility, stability, circulation half-life, and target engagement. While a range of molecular weights are utilized, a 3400 MW PEG linker often represents a "sweet spot," offering a unique combination of benefits that can be superior to both lower and higher molecular weight alternatives in various applications, including antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticle systems.
Comparative Analysis of 3400 MW PEG Linker Performance
The advantages of a 3400 MW PEG linker are best understood through a comparative lens, examining its impact on key biopharmaceutical properties relative to other commonly used PEG molecular weights.
Enhanced Pharmacokinetics and Circulation Half-Life
One of the primary goals of PEGylation is to increase the hydrodynamic radius of a molecule, thereby reducing its renal clearance and extending its circulation time in the bloodstream.[1][2] This prolonged exposure can lead to improved therapeutic efficacy.
Experimental data from studies on affibody-based drug conjugates, which are smaller than traditional antibodies and thus have shorter half-lives, demonstrate a clear trend: increasing PEG linker length significantly prolongs circulation half-life. While a direct comparison with a 3400 MW PEG is not available, data for a 4 kDa PEG linker (which is structurally very similar) provides valuable insights. In one study, the introduction of a 4 kDa PEG linker resulted in a 2.5-fold increase in half-life compared to a non-PEGylated conjugate.[3][4] This enhancement in circulation time is crucial for allowing the therapeutic to reach its target tissue.
However, there is a point of diminishing returns. While a 10 kDa PEG linker in the same study led to an even greater 11.2-fold increase in half-life, this came at the cost of significantly reduced in vitro cytotoxicity.[3][4] This suggests that a 3400 MW PEG linker can provide a substantial improvement in pharmacokinetics without the more pronounced negative impact on potency that may be observed with much larger PEG chains.
Table 1: Impact of PEG Linker Molecular Weight on Pharmacokinetics of an Affibody-Drug Conjugate
| Linker | Molecular Weight (kDa) | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |
| No PEG | 0 | 1 | 1 |
| PEG 4K | 4 | 2.5 | 4.5 |
| PEG 10K | 10 | 11.2 | 22 |
Data adapted from a study on affibody-based drug conjugates, where 4 kDa PEG serves as a close approximation for 3400 MW PEG.[3][4]
Optimized Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation, which can compromise manufacturing, stability, and safety.[5] The hydrophilic nature of PEG linkers helps to mitigate this issue. A 3400 MW PEG linker provides a substantial hydrophilic shield around the payload, improving the overall solubility and reducing the aggregation potential of the bioconjugate. This is particularly important when aiming for higher drug-to-antibody ratios (DARs). While shorter PEG chains also improve hydrophilicity, a 3400 MW PEG offers a more robust solution without adding excessive bulk that could hinder other properties.
Modulation of Immunogenicity
PEGylation can mask epitopes on a protein or drug, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[6][7] The general consensus is that larger PEG chains provide more effective shielding. However, the immunogenicity of PEG itself is a consideration, with some studies reporting the presence of pre-existing anti-PEG antibodies in a segment of the population.[8] While the immunogenicity of PEG is complex and influenced by factors beyond molecular weight, a mid-range molecular weight like 3400 MW may offer a balance between effective epitope masking and minimizing the potential for inducing a strong anti-PEG immune response. It is crucial to evaluate the immunogenicity of any PEGylated therapeutic on a case-by-case basis.[6]
Balanced In Vitro Potency and In Vivo Efficacy
A critical consideration in ADC design is the potential for the linker to sterically hinder the binding of the antibody to its target or the interaction of the payload with its intracellular target. Longer PEG chains can sometimes lead to a decrease in in vitro potency.[3][4]
The affibody-drug conjugate study illustrates this trade-off clearly. The 4 kDa PEG linker caused a 4.5-fold reduction in in vitro cytotoxicity, whereas the 10 kDa PEG linker resulted in a much larger 22-fold reduction.[3][4] This suggests that a 3400 MW PEG linker can strike a better balance, preserving a higher degree of in vitro potency compared to larger PEGs, while still providing the pharmacokinetic benefits necessary for potent in vivo efficacy. The ultimate goal is to optimize the therapeutic window, and a 3400 MW PEG can be instrumental in achieving this.
Cellular Uptake of Nanoparticles
For nanoparticle-based drug delivery systems, the density and molecular weight of the surface PEG coating are critical for avoiding uptake by the mononuclear phagocyte system (MPS) and achieving passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[9][10]
Studies on gold nanoparticles have shown that the effect of PEG molecular weight on cellular uptake can be complex and context-dependent. In one study comparing 1 kDa, 2 kDa, and 5 kDa PEG linkers on gold nanoparticles, the results for macrophage uptake were not linear.[9] However, for targeted delivery, a certain PEG length is required to extend the targeting ligand away from the nanoparticle surface to facilitate receptor binding. A 3400 MW PEG linker can provide sufficient spacing for effective targeting without creating an overly dense PEG brush that might inhibit cellular uptake.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Antibody-Drug Conjugation via Cysteine Residues
This protocol describes the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-PEG(3400)-Payload linker.
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200).
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG(3400)-Payload linker in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Add the linker solution to the reduced antibody solution at a molar ratio of 5:1 (linker:antibody). The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload using an SEC column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC, monitoring the elution profile by UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
ADC and unconjugated antibody.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Measurement:
-
Measure cell viability according to the manufacturer's protocol for the chosen viability reagent.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
Protocol 3: Pharmacokinetic Study in Mice
This study evaluates the circulation half-life of the ADC in vivo.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
ADC solution in a sterile, injectable buffer (e.g., PBS).
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
ELISA kit for quantifying the human antibody in mouse plasma.
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) injection of the ADC to the mice via the tail vein at a specified dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification:
-
Quantify the concentration of the total antibody in the plasma samples using a validated ELISA method.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using a non-compartmental analysis model.
-
Visualizing the Rationale for 3400 MW PEG Linker Selection
The decision-making process for selecting a PEG linker involves a multi-faceted evaluation of desired therapeutic properties.
Figure 1. Decision workflow for selecting PEG linker molecular weight.
The diagram above illustrates the trade-offs associated with different PEG molecular weights. A 3400 MW PEG linker is often chosen as it provides a balanced profile, offering significant improvements in pharmacokinetics and solubility with only a moderate impact on in vitro potency, leading to an optimized therapeutic outcome.
Signaling Pathway: ADC Internalization and Payload Release
The efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload.
Figure 2. Cellular pathway of ADC action.
This diagram shows the journey of an ADC from binding to a cancer cell surface receptor to the ultimate induction of apoptosis. The 3400 MW PEG linker plays a crucial role in ensuring the stability of the ADC in circulation, allowing it to reach the target cell and initiate this process.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Homogeneity of Amine-PEG-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, the effective conjugation of molecules using linkers like Amine-PEG-CH2COOH is pivotal for creating novel therapeutics and research tools. Ensuring the purity and homogeneity of these conjugates is a critical step that directly impacts their efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of analytical techniques to assess the quality of Amine-PEG-CH2COOH conjugates, offering detailed experimental protocols and a comparative look at alternative linkers.
Key Analytical Techniques for Purity and Homogeneity Assessment
A multi-faceted approach employing several analytical techniques is often necessary to thoroughly characterize Amine-PEG-CH2COOH conjugates. The choice of method depends on the specific properties of the conjugate and the information required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the molecular weight, purity, and degree of functionalization of PEG derivatives.[1][2][3][4][5] By analyzing the integrals of characteristic peaks corresponding to the PEG backbone and the terminal functional groups, one can quantify the extent of conjugation.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique separates molecules based on their hydrodynamic volume and allows for the absolute determination of molar mass. SEC-MALS is particularly effective in identifying and quantifying the desired conjugate, as well as any unreacted protein, free PEG linker, and aggregates.[6]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS provides a precise measurement of the molecular weight of the conjugate, which can confirm the successful attachment of the PEG linker.[7][8] It is also useful for assessing the polydispersity of the PEG chain and identifying different PEGylated species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to resolve the PEGylated conjugate from the unreacted, more polar, Amine-PEG-CH2COOH linker.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Output |
| ¹H NMR | Purity of the linker, degree of functionalization, average molecular weight of PEG. | Provides detailed structural information. Non-destructive. | Requires relatively pure sample. May be complex for large conjugates. | Percentage of functionalization, Number of PEG units. |
| SEC-MALS | Molar mass distribution, presence of aggregates, quantification of conjugate, free protein, and free PEG.[6] | Absolute molar mass determination without the need for standards. High resolution. | Requires specialized MALS detector. Mobile phase composition can affect results. | Molar mass (Mw), Polydispersity Index (PDI), Percentage of monomer, aggregate, and fragment. |
| MALDI-TOF MS | Precise molecular weight of the conjugate, confirmation of PEGylation, distribution of PEGylated species.[7][8] | High sensitivity and accuracy for mass determination. | Ionization efficiency can vary. May not be suitable for complex mixtures without prior separation. | Molecular weight of conjugate species, Degree of PEGylation. |
| RP-HPLC | Separation of conjugate from unreacted linker and other impurities. | High resolution and sensitivity. Well-established technique. | May require method development for optimal separation. Can cause denaturation of protein conjugates. | Peak purity (%), Retention time (min). |
Detailed Experimental Protocols
¹H NMR for Purity and Functionalization Assessment
Objective: To determine the purity of the Amine-PEG-CH2COOH linker and the efficiency of its conjugation to a target molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Amine-PEG-CH2COOH conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe include the repeating ethylene oxide units of the PEG backbone (typically around 3.6 ppm) and signals corresponding to the amine and carboxylic acid terminal groups.
-
Data Analysis:
-
Integrate the characteristic peak of the PEG backbone.
-
Integrate the peaks corresponding to the protons on the carbons adjacent to the amine and carboxylic acid groups.
-
The ratio of these integrals allows for the calculation of the degree of functionalization and the average molecular weight of the PEG chain.[1][2]
-
SEC-MALS for Homogeneity and Aggregate Analysis
Objective: To determine the molar mass, size, and extent of aggregation of the Amine-PEG-CH2COOH conjugate.
Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and MALS detector (e.g., LenS3) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Perform detector normalization and calibration.
-
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.1 or 0.22 µm filter.
-
-
Data Acquisition:
-
Inject 50-100 µL of the sample onto the SEC column.
-
Collect data from the UV, refractive index (RI), and MALS detectors.
-
-
Data Analysis:
-
Use specialized software (e.g., SECview) to analyze the data.
-
Determine the molar mass and concentration of each eluting peak corresponding to the conjugate, unreacted protein, and free PEG.[6]
-
Calculate the degree of conjugation and the percentage of aggregates.
-
Experimental Workflow for Purity and Homogeneity Assessment
Caption: Experimental workflow for the comprehensive assessment of Amine-PEG-CH2COOH conjugate purity and homogeneity.
Comparison with Alternative Bifunctional Linkers
While Amine-PEG-CH2COOH is a versatile linker, other bifunctional PEGs with different reactive groups are available, each with its own advantages and disadvantages.
| Linker | Reactive Groups | Target Functional Groups | Advantages | Disadvantages |
| Amine-PEG-CH2COOH | Amine, Carboxylic Acid | Carboxylic acids/activated esters, Amines | Versatile for two-step conjugations. Carboxylic acid can be activated for amine coupling.[9][10] | Carboxylic acid requires activation (e.g., with EDC/NHS). |
| NHS-PEG-Maleimide | NHS ester, Maleimide | Amines, Thiols | Highly specific reactions. NHS esters are reactive towards primary amines, and maleimides towards thiols.[11][12][13][14] | Maleimide stability can be an issue at higher pH. NHS esters are susceptible to hydrolysis.[13][14] |
| m-PEG-Aldehyde | Methoxy, Aldehyde | Amines (N-terminus) | Can achieve site-specific conjugation at the N-terminus under controlled pH. Forms a stable secondary amine bond after reduction.[15] | Requires a reductive amination step. |
The choice of linker depends on the available functional groups on the target molecules and the desired stability of the resulting conjugate. For instance, NHS-PEG-Maleimide linkers are ideal for specifically conjugating a thiol-containing molecule to an amine-containing molecule.[12][13][14] In contrast, the aldehyde chemistry of m-PEG-Aldehyde linkers can be controlled to favor conjugation at the N-terminus of a protein, potentially leading to more homogeneous products.[15]
Conclusion
A thorough assessment of the purity and homogeneity of Amine-PEG-CH2COOH conjugates is essential for their successful application in research and drug development. A combination of analytical techniques, including ¹H NMR, SEC-MALS, MALDI-TOF MS, and RP-HPLC, provides a comprehensive characterization of the conjugate. By following detailed experimental protocols and understanding the comparative advantages of different bifunctional linkers, researchers can ensure the quality and consistency of their PEGylated products, ultimately leading to more reliable and effective outcomes.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-PEG-CH2COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 10. Amine-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Functional Activity of PEGylated Biomolecules
For researchers, scientists, and drug development professionals, the PEGylation of biomolecules is a widely adopted strategy to enhance therapeutic properties, such as extending circulating half-life and improving stability. However, the addition of polyethylene glycol (PEG) chains can sterically hinder a biomolecule's active sites, potentially reducing its biological activity. Therefore, rigorous functional validation is a critical step. This guide provides a comparative overview of key functional assays to assess the impact of PEGylation, complete with experimental data, detailed protocols, and visual workflows.
In Vitro Functional Assays: A Comparative Look
A variety of in vitro assays are essential to build a comprehensive understanding of how PEGylation affects a biomolecule's function at the molecular and cellular levels. The most common and informative assays include enzyme activity assays, receptor binding assays, and cell-based proliferation or cytotoxicity assays.
Enzyme Activity Assays
For PEGylated enzymes, a direct measurement of their catalytic activity is crucial. Chromogenic or fluorogenic assays are frequently used to quantify the conversion of a substrate to a product.
Comparison of Enzymatic Activity: PEGylated vs. Non-PEGylated Enzymes
| Enzyme | PEGylation Strategy | Key Parameter | Fold Change in Activity (PEGylated vs. Non-PEGylated) |
| α-Chymotrypsin | Linear mPEG (5 kDa) | kcat/KM | ~0.5-fold decrease |
| L-Asparaginase | mPEG-propionaldehyde | In vitro activity | 82-93% retention |
Receptor Binding Assays
These assays are critical for PEGylated ligands like cytokines and growth factors to ensure they can still effectively bind to their cellular receptors. Competitive radioligand binding assays are a gold standard for determining the binding affinity (Kd).
Comparison of Receptor Binding Affinity: PEGylated vs. Non-PEGylated Ligands
| Ligand | Receptor | Key Parameter | Change in Affinity (PEGylated vs. Non-PEGylated) |
| Interferon-α2a | IFNAR | Kd | PEGylation can lead to a several-fold decrease in binding affinity. |
| G-CSF | G-CSFR | Kd | PEGylation may result in a modest decrease in receptor binding affinity. |
Cell-Based Functional Assays
Cell-based assays offer a more physiologically relevant measure of a PEGylated biomolecule's function by assessing its effect on living cells. Proliferation assays, such as the MTT assay, are commonly used for growth factors, while cytotoxicity assays are employed for molecules like certain PEGylated cytokines with anti-tumor activity.
Comparison of Cellular Activity: PEGylated vs. Non-PEGylated Biomolecules
| Biomolecule | Cell Line | Assay | Key Parameter | Change in Potency (PEGylated vs. Non-PEGylated) |
| PEGylated G-CSF | NFS-60 | Proliferation | EC50 | Often shows a higher EC50 value (lower potency) in vitro.[1] |
| PEGylated Interferon-α | Daudi | Anti-proliferation | IC50 | Can exhibit a higher IC50 value, indicating reduced in vitro potency. |
| PEGylated TNF-α Peptide | U937 | pSTAT3 inhibition | IC50 | PEG molecular weight can influence the IC50 value.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments mentioned above.
Chromogenic Assay for PEGylated Protease Activity
This protocol provides a general framework for assessing the activity of a PEGylated protease using a chromogenic substrate.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogen
-
PEGylated and non-PEGylated protease
-
Chromogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the PEGylated and non-PEGylated protease in assay buffer. Prepare a stock solution of the chromogenic substrate, typically in an organic solvent like DMSO, and then dilute to the working concentration in assay buffer.
-
Assay Setup: To each well of a 96-well microplate, add 50 µL of assay buffer.
-
Add 25 µL of a dilution series of the PEGylated and non-PEGylated protease to their respective wells. Include a blank control with only assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to all wells.
-
Measurement: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Determine the Michaelis-Menten constants (Km and kcat) by measuring the reaction rate at various substrate concentrations.
MTT Assay for Cell Proliferation
This protocol describes the use of the MTT assay to measure the proliferative effect of a PEGylated growth factor on a responsive cell line.[3][4][5]
Materials:
-
96-well cell culture plates
-
Target cell line responsive to the growth factor
-
Cell culture medium (with and without serum)
-
PEGylated and non-PEGylated growth factor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Treatment: The following day, replace the medium with 100 µL of fresh medium containing serial dilutions of the PEGylated and non-PEGylated growth factor. Include a negative control (medium only) and a positive control (e.g., a high concentration of the non-PEGylated factor).
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance as a function of the log concentration of the growth factor. Determine the EC50 value (the concentration that produces 50% of the maximal response) for both the PEGylated and non-PEGylated proteins.
Competitive Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a PEGylated ligand to its receptor.[6][7][8]
Materials:
-
96-well filter plates with a filtration apparatus
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled PEGylated and non-PEGylated ligands
-
Binding buffer
-
Wash buffer (ice-cold binding buffer)
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
25 µL of binding buffer.
-
25 µL of a dilution series of the unlabeled PEGylated or non-PEGylated ligand.
-
25 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
25 µL of the membrane/receptor preparation.
-
-
Controls: Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled non-PEGylated ligand).
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at the appropriate temperature (e.g., room temperature or 4°C).
-
Filtration: Terminate the binding by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled ligand. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental procedures.
Caption: General workflow for functional assessment of PEGylated biomolecules.
Key Signaling Pathways
Understanding the signaling pathways activated by a biomolecule is crucial for interpreting functional assay data. Here are examples for common PEGylated biologics.
Granulocyte Colony-Stimulating Factor (G-CSF) Signaling
G-CSF is a cytokine that stimulates the production of granulocytes. Its signaling is primarily mediated through the JAK/STAT pathway.[9][10][11][12][13]
Caption: Simplified G-CSF signaling pathway.
Interferon-alpha (IFN-α) Signaling
IFN-α is a cytokine with antiviral, antiproliferative, and immunomodulatory effects, also signaling through the JAK/STAT pathway.[14][15][16][17]
Caption: Simplified Interferon-alpha signaling pathway.
Tumor Necrosis Factor-alpha (TNF-α) Signaling
TNF-α is a pro-inflammatory cytokine that can induce apoptosis or promote inflammation and cell survival through distinct signaling cascades.[18][19][20][21]
Caption: Simplified TNF-alpha signaling pathways.
References
- 1. Pegylated cytokines: potential application in immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 10. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The importance of the granulocyte-colony stimulating factor in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-interferon and its effects on signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 16. Signal transduction pathway activating interferon-alpha-stimulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Amine-PEG-CH2COOH and Maleimide-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and therapeutic index of the final conjugate. Among the myriad of options, polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, comparative analysis of two prevalent heterobifunctional PEG linkers: Amine-PEG-CH2COOH and Maleimide-PEG, focusing on their chemical reactivity, stability, and applications, supported by experimental data and detailed protocols.
Introduction to the Linkers
Amine-PEG-CH2COOH is a versatile linker possessing a primary amine (-NH2) and a carboxylic acid (-COOH) at its termini. This configuration allows for sequential conjugation to two different molecules. Typically, the carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on a target molecule. The terminal amine on the PEG linker can then be conjugated to another molecule, often through its own reaction with an activated carboxyl group.
Maleimide-PEG linkers are characterized by a maleimide group at one end. This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are found in the cysteine residues of proteins and peptides. This thiol-maleimide Michael addition reaction is a cornerstone of site-specific bioconjugation, leading to the formation of a stable thioether bond.
Chemical Reactivity and Specificity
The fundamental difference between these two linkers lies in their target functional groups and reaction mechanisms.
-
Amine-PEG-CH2COOH , through the activation of its carboxyl group with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), targets primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. Due to the abundance of lysine residues on the surface of most proteins, this method can sometimes lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs)[1]. However, under controlled conditions, it is a robust method for attaching payloads. The terminal amine of the linker itself provides a handle for further conjugation.
-
Maleimide-PEG linkers offer high selectivity for thiol groups, which are less abundant on protein surfaces than amines[1]. This allows for more precise, site-specific conjugation, especially when cysteine residues are engineered into specific locations on a protein. The reaction proceeds rapidly at physiological pH (6.5-7.5)[2]. However, at pH values above 7.5, the maleimide group can lose its specificity and react with amines, and it is also susceptible to hydrolysis[3].
Data Presentation: A Comparative Overview
Direct head-to-head quantitative comparisons of conjugation efficiency and yield under identical conditions are not extensively available in the literature. However, we can summarize the key performance characteristics based on established principles and available data.
Table 1: General Performance Characteristics
| Parameter | Amine-PEG-CH2COOH (via EDC/NHS chemistry) | Maleimide-PEG |
| Target Group | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction pH | Activation: 4.5-7.2; Conjugation: 7.0-9.0 | 6.5-7.5 |
| Bond Formed | Stable amide bond | Stable thioether bond |
| Specificity | Moderate (targets abundant lysine residues) | High (targets less common cysteine residues) |
| Potential for Heterogeneity | Higher, due to multiple potential reaction sites | Lower, enabling site-specific conjugation |
| Key Advantage | Utilizes readily available functional groups | High specificity for controlled conjugation |
Table 2: Stability of Maleimide-Thiol Conjugates
The stability of the thioether bond formed from maleimide conjugation is a critical factor, as it can be susceptible to retro-Michael addition, leading to premature drug release[4][5]. Newer generation maleimides have been developed to improve stability[6].
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% | Susceptible to deconjugation in the presence of competing thiols. | [4][7][8] |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | > 90% | Significantly more stable than the maleimide-PEG conjugate. | [6][7] |
| Maleimide (on LC-V205C) | Human Plasma, 37°C | 72 hours | ~80% | Improved stability compared to other conjugation sites. | [9] |
| Maleimide (on Fc-S396C) | Human Plasma, 37°C | 72 hours | ~20% | Demonstrates site-dependent stability. | [9] |
| Thiazine | Glutathione | Not specified | Not specified | Over 20 times less susceptible to glutathione adduct formation than standard maleimide conjugate. | [10][11] |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using Amine-PEG-CH2COOH
This protocol describes the activation of the carboxylic acid group of the PEG linker and subsequent conjugation to a primary amine-containing protein.
Materials:
-
Amine-PEG-CH2COOH
-
Protein to be conjugated (in a non-amine-containing buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of Amine-PEG-CH2COOH in the Activation Buffer. Prepare the protein solution in the Coupling Buffer.
-
Activation of PEG Linker: Dissolve the Amine-PEG-CH2COOH in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the PEG linker. Incubate for 15-30 minutes at room temperature[12].
-
Conjugation to Protein: Immediately add the activated PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS)[12].
-
Characterization: Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.
Protocol 2: Site-Specific Protein Conjugation using Maleimide-PEG
This protocol outlines the procedure for conjugating a Maleimide-PEG linker to a thiol-containing protein.
Materials:
-
Maleimide-PEG linker
-
Thiol-containing protein (e.g., antibody with engineered cysteines or reduced native disulfides)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Anhydrous DMSO or DMF for dissolving the Maleimide-PEG linker
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in degassed Reaction Buffer.
-
(Optional) Reduction of Disulfide Bonds: If targeting native disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
Maleimide-PEG Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF immediately before use[13].
-
Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of linker to protein is a typical starting point). Add the linker solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[13].
-
Quenching the Reaction: Add a 2-fold molar excess of the quenching solution relative to the maleimide linker to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching agent[13].
-
Characterization: Determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the payload has a chromophore) or mass spectrometry.
Mandatory Visualization
Caption: Comparative reaction pathways for Amine-PEG-COOH and Maleimide-PEG linkers.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
Both Amine-PEG-CH2COOH and Maleimide-PEG linkers are powerful tools in the bioconjugation toolbox, each with distinct advantages and considerations.
-
Amine-PEG-CH2COOH offers a robust method for conjugating to abundant primary amines, forming a highly stable amide bond. It is a workhorse linker for many applications, though careful control is needed to manage the potential for heterogeneity.
-
Maleimide-PEG provides unparalleled specificity for thiol groups, making it the linker of choice for site-specific modifications that aim for a homogeneous product. However, researchers must be cognizant of the stability of the resulting thioether bond, particularly its susceptibility to retro-Michael addition in the presence of other thiols like glutathione in vivo[4][10][11].
The optimal choice of linker ultimately depends on the specific application, the available functional groups on the biomolecule, the desired level of homogeneity, and the required stability of the final conjugate in its biological environment. For applications demanding high specificity and control, such as the development of antibody-drug conjugates, Maleimide-PEG linkers are often favored. For applications where targeting abundant amines is sufficient and a highly stable linkage is paramount, Amine-PEG-CH2COOH is an excellent choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. purepeg.com [purepeg.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. confluore.com [confluore.com]
A Researcher's Guide to Determining the Degree of PEGylation for Amine-PEG-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical step in the characterization of bioconjugates. This guide provides a comparative overview of common analytical techniques used to quantify the extent of PEGylation on molecules functionalized with Amine-PEG-CH2COOH, offering insights into their principles, advantages, and limitations. Detailed experimental protocols and data-driven comparisons are presented to aid in method selection and implementation.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other molecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. For conjugates synthesized using amine-reactive PEG linkers, such as Amine-PEG-CH2COOH, it is essential to quantify the average number of PEG chains attached to the molecule—the degree of PEGylation. This parameter significantly influences the conjugate's stability, bioavailability, and immunogenicity.
This guide explores and compares several established analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and the Trinitrobenzenesulfonic Acid (TNBS) colorimetric assay.
Comparison of Analytical Methods for Determining the Degree of PEGylation
Choosing the appropriate method for determining the degree of PEGylation depends on several factors, including the nature of the conjugate, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| ¹H NMR Spectroscopy | Quantifies the ratio of characteristic PEG proton signals to specific proton signals of the parent molecule.[1][2][3] | Provides an absolute, quantitative measure without the need for a calibration standard.[2][3] Applicable to a wide range of PEG sizes.[1] | Requires relatively high sample concentrations. Spectra can be complex for large or heterogeneous conjugates. | Characterization of purified conjugates where sufficient material is available. |
| HPLC (UV/Vis, CAD, RID) | Separates PEGylated species based on size (SEC) or hydrophobicity (RP-HPLC). Quantification is based on detector response.[][5][6] | High sensitivity, selectivity, and reproducibility.[] Can resolve different PEGylated species. Charged Aerosol Detection (CAD) allows for the detection of molecules lacking a chromophore.[7][5] | Requires method development and optimization for each conjugate. Refractive Index Detection (RID) has lower sensitivity.[6] | Routine quality control, monitoring of PEGylation reactions, and analysis of complex mixtures.[5] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of the intact conjugate, allowing for the determination of the number of attached PEG units.[8][9][10] | Provides accurate molecular weight information and can identify the distribution of PEGylated species.[8][10] Can be coupled with HPLC (LC-MS) for enhanced separation and characterization.[][8] | Polydispersity of PEG can complicate spectra.[9] May require specialized sample preparation techniques. | Detailed structural characterization, identification of PEGylation sites, and analysis of product heterogeneity.[9] |
| TNBS Assay | A colorimetric assay that quantifies the number of unreacted primary amine groups remaining after PEGylation.[11][12][13] | Simple, rapid, and sensitive method for determining free amino groups.[11][13] Does not require sophisticated instrumentation. | Indirectly determines the degree of PEGylation by measuring the loss of free amines. Can be prone to interference from other components in the sample.[12] | A quick estimation of the overall degree of amine modification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Determination of PEGylation Degree by ¹H NMR Spectroscopy
This protocol describes a general approach for determining the degree of PEGylation of a protein conjugate.[1][2][3]
Materials:
-
PEGylated conjugate sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (optional, e.g., dimethyl sulfoxide - DMSO)
-
NMR spectrometer (e.g., 300 MHz or higher)[1]
Procedure:
-
Sample Preparation: Dissolve a known concentration of the purified PEGylated conjugate in the deuterated solvent. For quantitative analysis, ensure complete dissolution.
-
NMR Data Acquisition: Record the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the characteristic signal of the PEG methylene protons (typically around 3.6 ppm) and a well-resolved signal corresponding to a known number of protons on the parent molecule.
-
Calculation: The degree of PEGylation is calculated using the following formula:
Degree of PEGylation = [(Integral of PEG signal) / (Number of PEG protons)] / [(Integral of parent molecule signal) / (Number of parent molecule protons)]
Quantification of PEGylation by HPLC
This protocol outlines a general method using Size-Exclusion Chromatography (SEC) coupled with a Charged Aerosol Detector (CAD).[7][14]
Materials:
-
PEGylated conjugate sample
-
Unmodified parent molecule (for reference)
-
Mobile phase (e.g., phosphate-buffered saline)
-
HPLC system with an SEC column and a CAD detector
Procedure:
-
System Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a series of dilutions of the PEGylated conjugate and the unmodified parent molecule in the mobile phase.
-
Injection: Inject the samples onto the SEC column.
-
Data Acquisition: Monitor the elution profile using the CAD detector. The PEGylated conjugate will elute earlier than the unmodified parent molecule due to its larger hydrodynamic volume.[14]
-
Analysis: The degree of PEGylation can be estimated by comparing the retention times and peak areas of the different PEGylated species to the unmodified parent molecule. For quantitative analysis, a calibration curve can be generated using standards of known PEGylation degrees.
Analysis of PEGylation by Mass Spectrometry
This protocol provides a general workflow for MALDI-TOF MS analysis.[10][15]
Materials:
-
PEGylated conjugate sample
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the PEGylated conjugate solution with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.
-
MS Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the parent molecule conjugated with a different number of PEG chains. The mass difference between adjacent peaks corresponds to the mass of a single PEG chain. The degree of PEGylation can be determined from the mass of the most abundant species or by calculating the average molecular weight of the conjugate population.
TNBS Assay for Quantifying Unreacted Amines
This protocol is adapted from established procedures for the colorimetric quantification of primary amines.[11][13][16]
Materials:
-
PEGylated conjugate sample
-
Unmodified parent molecule (as a control)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (prepare fresh)[11]
-
10% (w/v) Sodium dodecyl sulfate (SDS) solution
-
1 N HCl
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the PEGylated conjugate and the unmodified parent molecule in the sodium bicarbonate buffer to a final concentration of approximately 20-200 µg/mL.[11][13]
-
Reaction: To 0.5 mL of each sample solution, add 0.25 mL of the 0.01% TNBS solution. Mix well.
-
Incubation: Incubate the reaction mixtures at 37°C for 2 hours.[11][13]
-
Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.
-
Measurement: Measure the absorbance of each solution at 335 nm.[11][13]
-
Calculation: The degree of PEGylation is determined by comparing the absorbance of the PEGylated sample to the unmodified control. The percentage of modified amines can be calculated as:
% Modified Amines = [1 - (Absorbance of PEGylated sample / Absorbance of unmodified sample)] x 100
Visualizing the Workflow
To aid in the selection and implementation of these methods, the following diagrams illustrate the logical workflow for determining the degree of PEGylation and the general signaling pathway of amine-reactive PEGylation.
Caption: Workflow for Determining the Degree of PEGylation.
Caption: Amine-Reactive PEGylation Signaling Pathway.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 16. researchgate.net [researchgate.net]
quality control parameters for Amine-PEG-CH2COOH (MW 3400) in research applications
For researchers and drug development professionals leveraging Amine-PEG-CH2COOH (MW 3400) in their applications, ensuring the quality and consistency of this heterobifunctional linker is paramount to achieving reproducible and reliable results. This guide provides a comparative overview of the essential quality control parameters for Amine-PEG-CH2COOH (MW 3400), outlines detailed experimental protocols for its characterization, and discusses its performance in the context of alternative technologies.
Core Quality Control Parameters
The utility of Amine-PEG-CH2COOH in bioconjugation, drug delivery, and surface modification hinges on its structural integrity and purity. Key quality control parameters that must be assessed include molecular weight, polydispersity, and the degree of functionalization of the amine and carboxylic acid end groups.
| Parameter | Specification | Analytical Technique(s) | Importance in Research Applications |
| Molecular Weight (MW) | 3400 Da (average) | GPC/SEC, MALDI-TOF MS | Affects pharmacokinetic properties, solubility, and steric hindrance in conjugation reactions. |
| Polydispersity Index (PDI) | ≤ 1.05 | GPC/SEC | A low PDI indicates a narrow molecular weight distribution, ensuring batch-to-batch consistency and predictable performance. |
| Purity | ≥ 95% | ¹H-NMR, HPLC | High purity minimizes the presence of non-functionalized or homobifunctional PEG, which can lead to undesirable side reactions and complex purification challenges.[1] |
| Amine Functionalization | ≥ 95% | ¹H-NMR, Titration | Ensures efficient conjugation to carboxyl-containing molecules or activated esters. |
| Carboxylic Acid Functionalization | ≥ 95% | ¹H-NMR, Titration | Critical for the covalent attachment to amine-containing biomolecules. |
| Appearance | White to off-white solid | Visual Inspection | A simple but important initial check for degradation or contamination. |
| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | Visual Inspection | Ensures ease of use in various reaction conditions. |
Comparison with Alternatives
While Amine-PEG-CH2COOH is a versatile linker, several alternatives are available, each with distinct properties that may be advantageous for specific applications. The choice of a linker can significantly impact the stability, efficacy, and immunogenicity of the final conjugate.
| Linker Type | Amine-PEG-CH2COOH (MW 3400) | Homobifunctional PEGs (e.g., Amine-PEG-Amine) | PEG Alternatives (e.g., Polysarcosine - pSar) |
| Functionality | Heterobifunctional (Amine and Carboxylic Acid) | Homobifunctional (two identical functional groups) | Can be functionalized with various groups |
| Conjugation Control | Allows for controlled, sequential conjugation to two different molecules.[1] | Can lead to cross-linking and polymerization if not carefully controlled. | Offers controlled conjugation similar to heterobifunctional PEGs. |
| Applications | Antibody-drug conjugates (ADCs), targeted drug delivery, surface modification.[][3] | Protein cross-linking, hydrogel formation.[] | Drug delivery, bioconjugation, particularly where PEG immunogenicity is a concern.[4] |
| Immunogenicity | Can elicit an immune response (anti-PEG antibodies).[5] | Similar immunogenicity concerns as other PEG derivatives.[5] | Generally considered to have lower immunogenicity than PEG.[6] |
| Biodegradability | Non-biodegradable. | Non-biodegradable. | Biodegradable.[6] |
Experimental Protocols
Accurate characterization of Amine-PEG-CH2COOH is crucial. The following are detailed methodologies for key quality control experiments.
Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the average molecular weight (Mw) and polydispersity index (PDI) of the PEG derivative.
Materials:
-
Amine-PEG-CH2COOH (MW 3400) sample
-
GPC/SEC system with a refractive index (RI) detector
-
Appropriate GPC column (e.g., styrene-divinylbenzene-based for organic mobile phases or specialized aqueous columns).[7]
-
Mobile phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline).[7]
-
PEG standards of known molecular weights for calibration.
Procedure:
-
Prepare a calibration curve using a series of narrow PEG standards.
-
Dissolve a known concentration of the Amine-PEG-CH2COOH sample in the mobile phase. Gentle heating may be required for complete dissolution.[7]
-
Inject the sample into the GPC/SEC system.
-
The retention time of the sample is compared to the calibration curve to determine its molecular weight.
-
The PDI is calculated from the molecular weight distribution of the chromatogram.
Structural Confirmation and Functionalization Analysis by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure and determine the degree of amine and carboxylic acid functionalization.
Materials:
-
Amine-PEG-CH2COOH (MW 3400) sample
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
The characteristic peaks of the PEG backbone (-(CH₂CH₂O)-) will appear around 3.6 ppm.
-
The protons adjacent to the amine and carboxylic acid functional groups will have distinct chemical shifts. The integration of these peaks relative to the integration of the PEG backbone protons is used to quantify the degree of functionalization.[8]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the amine and carboxylic acid functional groups.
Materials:
-
Amine-PEG-CH2COOH (MW 3400) sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum.
-
Characteristic absorption bands to identify include:
-
C-O-C stretching of the PEG backbone (around 1100 cm⁻¹).[9]
-
N-H stretching of the amine group (around 3300-3500 cm⁻¹).
-
C=O stretching of the carboxylic acid group (around 1700 cm⁻¹).
-
Visualizing Experimental Workflows and Pathways
To aid in understanding the quality control process and the utility of Amine-PEG-CH2COOH, the following diagrams illustrate key workflows and a representative application pathway.
By adhering to these quality control parameters and analytical procedures, researchers can ensure the reliability of their Amine-PEG-CH2COOH (MW 3400) and, in turn, the validity and reproducibility of their research outcomes in the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 5. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.curapath.com [blog.curapath.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Amine-PEG-CH2COOH (MW 3400) proper disposal procedures
This document provides detailed guidance on the proper disposal procedures for Amine-PEG-CH2COOH (MW 3400), ensuring the safety of laboratory personnel and compliance with regulatory standards. The information is intended for researchers, scientists, and professionals in drug development who handle this substance.
Safety and Handling Precautions
While Amine-PEG-CH2COOH (MW 3400) is not classified as a hazardous substance, it is recommended to handle it with standard laboratory safety protocols.[1][2] Some sources suggest it may cause skin or eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and protective gloves, should be worn at all times. Ensure adequate ventilation in the work area and have eye wash stations and safety showers readily accessible.
Disposal of Unused or Waste Material
The primary method for disposal is to adhere to local, state, and federal regulations.[1]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste.
-
Containerization: Place the waste Amine-PEG-CH2COOH (MW 3400) in a suitable, clearly labeled, and sealed container to prevent accidental spillage.[2]
-
Labeling: Label the waste container clearly with the full chemical name: "Amine-PEG-CH2COOH (MW 3400)".
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal company or through your institution's established waste management program. Do not dispose of this chemical down the drain or in regular solid waste.
Spill Management
In the event of a spill, the following procedures should be followed:
For Solid Spills:
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Avoid Dust Formation: Moisten the spilled solid with water to reduce the generation of airborne dust.[3]
-
Clean-Up: Carefully sweep up the material using non-sparking tools and place it into a designated, closed container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For Liquid Spills (if in solution):
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.[3]
-
Collection: Place the absorbed material into a suitable container for chemical waste.[3]
-
Decontaminate: Wash the spill area with soap and water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Amine-PEG-CH2COOH (MW 3400).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
